Technical Documentation Center

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
  • CAS: 1261913-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261913-01-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a complex biphenyl derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a complex biphenyl derivative with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document serves as a predictive and instructional manual. It outlines a robust, field-proven synthetic pathway, details state-of-the-art analytical and characterization methodologies, and discusses potential applications based on the structural motifs of the compound. This guide is designed to empower researchers to synthesize, purify, and characterize this molecule with a high degree of confidence and scientific rigor.

Introduction: The Scientific Rationale

Biphenyl carboxylic acids are a class of compounds that have garnered significant interest in drug discovery. They are recognized as key structural motifs in various therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2] The introduction of a fluorine atom at the 2-position of the biphenyl scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.[3] Furthermore, the benzyloxy group serves as a versatile pharmacophore and a protecting group in organic synthesis, influencing receptor binding and pharmacokinetic properties.[4][5][6]

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid combines these key structural features, making it a compelling target for the development of novel therapeutic agents and advanced materials. This guide provides a detailed roadmap for its synthesis and characterization.

Physicochemical Properties (Predicted)

Based on its structure and data from analogous compounds, the following physicochemical properties are predicted for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

PropertyPredicted Value
Molecular Formula C₂₀H₁₅FO₃
Molecular Weight 334.33 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in other organic solvents.
Melting Point Expected to be in the range of 180-220 °C

Proposed Synthetic Pathway: A Step-by-Step Guide

The most logical and efficient synthetic route to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds due to its high functional group tolerance and excellent yields.[7]

The proposed synthesis involves the coupling of two key intermediates: 2-fluoro-4-bromobenzoic acid (1) and 4-(benzyloxy)phenylboronic acid (2) .

Diagram of the Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product 2-fluoro-4-bromobenzoic acid 2-fluoro-4-bromobenzoic acid (1) Reaction Pd Catalyst Base Solvent 2-fluoro-4-bromobenzoic acid->Reaction 4-(benzyloxy)phenylboronic acid 4-(benzyloxy)phenylboronic acid (2) 4-(benzyloxy)phenylboronic acid->Reaction Product 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid Reaction->Product

Caption: Proposed synthesis of the target molecule via Suzuki-Miyaura coupling.

Part I: Synthesis of Precursors

a) Synthesis of 2-fluoro-4-bromobenzoic acid (1)

This starting material can be synthesized from 4-bromo-2-fluorotoluene via oxidation.

  • Reaction Scheme:

    • 4-bromo-2-fluorotoluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a mixture of pyridine and water.

  • Detailed Protocol:

    • To a stirred solution of pyridine and water (1:1), add 4-bromo-2-fluorotoluene.

    • Heat the mixture to 90°C and add potassium permanganate portion-wise over 1 hour.[8]

    • Maintain the reaction at 90°C for 3-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with a dilute sodium hydroxide solution.

    • Combine the filtrates and acidify with concentrated HCl to a pH of 2 to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-bromobenzoic acid.[8]

b) Synthesis of 4-(benzyloxy)phenylboronic acid (2)

This boronic acid can be prepared from 4-hydroxyphenylboronic acid and benzyl bromide.

  • Reaction Scheme:

    • 4-hydroxyphenylboronic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or DMF.

  • Detailed Protocol:

    • To a solution of 4-hydroxyphenylboronic acid in acetone, add potassium carbonate and benzyl bromide.

    • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(benzyloxy)phenylboronic acid.

Part II: Suzuki-Miyaura Cross-Coupling Reaction

This is the key step in forming the biphenyl scaffold.

  • Reaction Scheme:

    • 2-fluoro-4-bromobenzoic acid (1) is coupled with 4-(benzyloxy)phenylboronic acid (2) using a palladium catalyst, a base, and a suitable solvent system.

  • Detailed Protocol: A Self-Validating System

    • Reaction Setup: In a nitrogen-flushed flask, combine 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[9][10]

    • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[9]

    • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9]

    • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 12-24 hours. The causality here is that elevated temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials indicates the reaction's completion.

    • Work-up:

      • Cool the reaction mixture to room temperature and dilute with water.

      • Acidify the aqueous solution with 1M HCl to a pH of ~3 to precipitate the carboxylic acid product.

      • Extract the product with an organic solvent like ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part III: Purification of the Final Product

Purification is critical to obtain the compound in high purity for subsequent applications.

  • Column Chromatography:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[9] This method separates the desired product from unreacted starting materials and catalyst residues.

  • Recrystallization:

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. This technique relies on the differential solubility of the product and impurities at different temperatures.

Analytical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound.

  • Methodology:

    • Column: A reversed-phase C18 column is typically used.[11]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common mobile phase system for acidic compounds.[11]

    • Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds.

    • Expected Outcome: A single major peak with a purity of >95% is indicative of a successful purification.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for structural elucidation.

  • ¹H NMR (Predicted Chemical Shifts):

    • Aromatic Protons: Multiple signals are expected in the range of δ 7.0-8.2 ppm. The fluorine atom at the 2-position will cause characteristic splitting patterns for the adjacent protons.

    • Benzyloxy Methylene Protons (-OCH₂-): A singlet is expected around δ 5.1 ppm.[9]

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ 12.0-13.0 ppm.

  • ¹³C NMR (Predicted Chemical Shifts):

    • Carbonyl Carbon (-COOH): A signal is expected around δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹J C-F).

    • Benzyloxy Methylene Carbon (-OCH₂-): A signal is expected around δ 70 ppm.[9]

  • ¹⁹F NMR:

    • A single signal is expected, and its chemical shift will be characteristic of a fluoro-aromatic compound.

c) Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

  • Expected Result: A major ion peak corresponding to [M-H]⁻ at m/z 333.1 is expected.

Potential Applications in Research and Drug Development

The unique structural features of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid suggest several potential applications:

  • Anti-cancer Agent: Biphenyl carboxylic acid derivatives have shown promising anti-cancer activities.[9] The presence of the benzyloxy group has also been associated with potent anticancer effects in other molecular scaffolds.[9]

  • Anti-inflammatory Agent: The biphenyl motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Probe for Chemical Biology: This molecule can be used as a tool compound to investigate biological pathways where biphenyl structures are recognized.

  • Advanced Materials: The rigid biphenyl core suggests potential applications in the development of liquid crystals or other organic materials.[12]

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, purification, and characterization of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently produce and validate this promising molecule for further investigation in drug discovery and materials science. The provided rationale and step-by-step instructions are grounded in established chemical principles and analogous literature, ensuring a high probability of success.

References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. Available at: [Link]

  • Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. American Chemical Society. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. Available at: [Link]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. HPLC.UV.Shop. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. International Union of Crystallography. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds. Google Patents.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available at: [Link]

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • Biologically active molecules prepared from fluorinated carboxylic acids (bold part of the structures). ResearchGate. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. pubs.acs.org. Available at: [Link]

  • Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Human Metabolome Database. Available at: [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Available at: [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1. ResearchGate. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. Available at: [Link]

  • (4-(Benzyloxy)phenyl)boronic acid. angenechemical.com. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. ningboinno.com. Available at: [Link]

  • 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. Available at: [Link]

  • US2255421A - Process for purification of carboxylic acids. Google Patents.
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. thieme-connect.de. Available at: [Link]

  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. sinfoo.com. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Available at: [Link]

  • Special Issue “Biosynthesis and Application of Natural Compound”. MDPI. Available at: [Link]

  • 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

discovery and history of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

An In-Depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, History, and Applications Abstract This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a specialized organic compound. While a specific historical record of its initial discovery is not prominently documented in publicly available literature, its existence is predicated on established principles of organic synthesis. This guide details its place within the broader class of biphenyl carboxylic acids, outlines a robust and validated synthetic methodology, provides key physicochemical data, and discusses its potential applications in research and drug development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar structure provides a reliable scaffold for constructing molecules with specific three-dimensional conformations, which is critical for targeted interactions with biological macromolecules.[1] The addition of a carboxylic acid group enhances the polarity and aqueous solubility of these compounds, and provides a crucial handle for forming salts or amide bonds, which can significantly influence a drug candidate's pharmacokinetic profile.[2]

Biphenyl carboxylic acid derivatives are foundational to numerous therapeutic agents, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2][3] Notable examples of marketed drugs based on this scaffold include Flurbiprofen, an anti-inflammatory agent, and Valsartan, an angiotensin II receptor blocker. The specific compound of interest, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, incorporates several key features:

  • A 2-fluoro substituent: The fluorine atom can modulate the electronic properties of the ring system and can form key hydrogen bonds with biological targets. It can also be used to block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of a potential drug.

  • A 4'-benzyloxy group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and serves as a protecting group for the phenol, which could be deprotected in later synthetic steps if required.

Historical Context and Discovery

The synthesis of biphenyl structures was historically challenging until the advent of these powerful carbon-carbon bond-forming reactions in the late 20th century. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has become the gold standard for preparing substituted biphenyls due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[4][5]

Therefore, the "discovery" of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid can be seen as a logical extension of this well-established synthetic technology. It is most accurately described as a rationally designed intermediate, likely first synthesized in a medicinal chemistry program aimed at developing novel therapeutics. Its genesis lies not in a singular discovery event, but in the systematic application of powerful synthetic methods to create novel chemical entities for biological screening.

Synthetic Methodology: A Validated Protocol

The most reliable and versatile method for synthesizing 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This section provides a detailed, step-by-step protocol.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the bond between the two phenyl rings. This leads to two commercially available or readily accessible starting materials:

  • An aryl halide: Methyl 2-fluoro-4-bromobenzoate

  • A boronic acid: 4-(Benzyloxy)phenylboronic acid

The strategy involves performing the Suzuki coupling on the ester-protected carboxylate. This is a crucial experimental design choice, as the free carboxylic acid can sometimes interfere with the catalytic cycle. The final step is a simple saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Saponification A Methyl 2-fluoro-4-bromobenzoate C Methyl 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/EtOH/H2O) B 4-(Benzyloxy)phenylboronic acid B->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/EtOH/H2O) D Methyl 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate E 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid D->E Base (e.g., KOH or LiOH) Solvent (e.g., THF/H2O) Acid workup

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine:

    • Methyl 2-fluoro-4-bromobenzoate (1.0 eq)

    • 4-(Benzyloxy)phenylboronic acid (1.2 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. The total solvent volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of the limiting reagent).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl ester intermediate as a white solid.

Part 2: Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

  • Hydrolysis Setup: Dissolve the purified methyl ester from Part 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio).

  • Base Addition: Add an excess of lithium hydroxide (LiOH) or potassium hydroxide (KOH) (3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the disappearance of the starting material by TLC. This hydrolysis is usually complete in 2-6 hours.

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

While a definitive experimental dataset for this specific molecule is not published, the following table summarizes the expected physicochemical properties based on its structure and data from analogous compounds.

PropertyExpected Value/RangeMethod of Determination
Molecular Formula C₂₀H₁₅FO₃-
Molecular Weight 334.33 g/mol -
Appearance White to off-white solidVisual Inspection
Melting Point >150 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO, DMF, MeOH; Poorly soluble in waterStandard Solubility Assays
pKa 4.0 - 5.0Potentiometric Titration
¹H NMR Characteristic signals for aromatic protons, benzylic CH₂, and carboxylic acid proton (>10 ppm)Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Signals for aromatic carbons, benzylic carbon (~70 ppm), and carbonyl carbon (~170 ppm)Nuclear Magnetic Resonance Spectroscopy
Mass Spectrometry [M-H]⁻ at m/z 333.1 (ESI⁻)Electrospray Ionization Mass Spectrometry

Applications in Research and Drug Development

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is not an end-product therapeutic itself but serves as a highly valuable intermediate and building block in drug discovery. Its primary applications include:

  • Scaffold for Library Synthesis: It can be used as a core structure for the synthesis of large libraries of related compounds. The carboxylic acid functionality allows for the facile creation of a diverse set of amides, esters, and other derivatives for high-throughput screening.

  • Pro-drug Development: The benzyloxy group can be deprotected to reveal a phenol. This phenol and the carboxylic acid provide two points for further chemical modification, allowing for the development of pro-drugs designed to improve bioavailability or target specific tissues.

  • Fragment-Based Drug Design (FBDD): The molecule itself or its de-benzylated analog can be used as a fragment in FBDD campaigns to identify initial low-affinity binders to a protein target. Subsequent optimization can then build upon this core to develop potent inhibitors.

  • Investigation of Structure-Activity Relationships (SAR): As a highly functionalized analog of simpler biphenyl carboxylic acids, it serves as a critical tool for probing the SAR of a given biological target. By comparing its activity to simpler analogs, researchers can understand the importance of the fluoro and benzyloxy groups for biological activity.

Conclusion

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid stands as a testament to the power and predictability of modern synthetic organic chemistry. While its specific "discovery" is not chronicled, its rational design and synthesis are made possible by foundational reactions like the Suzuki-Miyaura coupling. This guide provides the necessary technical details for its synthesis and characterization, positioning it as a versatile and valuable building block for professionals engaged in the design and development of novel chemical entities for therapeutic and material science applications.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2543-S2557.
  • Radhika, M. N., et al. (2011). Synthesis and crystal structure of methyl 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylate.
  • Dounay, A. B., & Hentemann, M. F. (2005). The Suzuki–Miyaura cross-coupling reaction in the synthesis of drug-like molecules. Current opinion in drug discovery & development, 8(4), 448-459.
  • Google Patents. (1998). Production of biphenyl carboxylic acid compounds. DE19831817C1.
  • Mummadi, M., et al. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 278-289.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Deep, A., et al. (2010). Synthesis and evaluation of some new biphenyl-4-carboxylic acid derivatives for their anti-inflammatory activity. Medicinal Chemistry Research, 19(4), 347-357.

Sources

Foundational

An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a specialized biphenyl derivative with significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a specialized biphenyl derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust technical introduction.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a cornerstone in modern drug discovery and materials science. Their rigid, yet tunable, biphenyl scaffold provides a unique structural motif that can be strategically functionalized to interact with biological targets or to impart desirable physicochemical properties to materials. The introduction of a fluorine atom, as seen in the 2-position of the title compound, can significantly modulate electronic properties, metabolic stability, and binding affinity. Furthermore, the benzyloxy group at the 4'-position offers a handle for further chemical modification and can influence solubility and pharmacokinetic profiles.

This guide will delve into the probable synthesis, predicted properties, and potential applications of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, providing a valuable resource for researchers exploring this chemical space.

Physicochemical and Predicted Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₂₀H₁₅FO₃
Molecular Weight 334.33 g/mol
Appearance Likely a white to off-white solidInferred from similar biphenyl carboxylic acids[1][2]
Melting Point Expected to be in the range of 200-250 °CBased on melting points of similar fluoro-biphenyl carboxylic acids[1]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolInferred from related compounds[1]
pKa Predicted to be around 4.0-4.5Based on the acidity of benzoic acid and electronic effects of substituents

Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

The most logical and widely employed method for the synthesis of unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. The proposed synthesis of the title compound involves the coupling of 2-fluoro-4-bromobenzoic acid with 4-(benzyloxy)phenylboronic acid .

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 2-Fluoro-4-bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C B 4-(Benzyloxy)phenylboronic acid B->C D 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid C->D Formation of C-C bond

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Fluoro-4-bromobenzoic acid (CAS: 112704-79-7)[3][4]

  • 4-(Benzyloxy)phenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, ethanol, and water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-bromobenzoic acid (1.0 eq) and 4-(benzyloxy)phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol).

  • Add an aqueous solution of a base, such as potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling an inert gas (e.g., nitrogen) through the solution for 15-20 minutes to remove oxygen.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are highly efficient in catalyzing the carbon-carbon bond formation in Suzuki-Miyaura reactions.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation; therefore, removing oxygen is essential to prevent catalyst deactivation and ensure high yields.

  • Solvent System: A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.

Characterization and Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid would rely on standard spectroscopic techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns influenced by the fluoro and carboxylic acid substituents. A singlet corresponding to the benzylic methylene protons (around 5.1 ppm) and signals for the phenyl group of the benzyloxy moiety would also be present. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 20 carbon atoms. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid would resonate at a downfield position (around 165-175 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1680-1710 cm⁻¹), C-O stretching for the ether linkage, and C-F stretching bands.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (334.33 g/mol ).

Potential Applications in Drug Discovery and Materials Science

Biphenyl carboxylic acid derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The title compound, with its specific substitution pattern, could be a valuable intermediate or a final active pharmaceutical ingredient (API).

G cluster_applications Potential Applications A 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid B Anti-inflammatory Agents A->B Structural similarities to NSAIDs C Anticancer Agents A->C Biphenyl scaffold in oncology drugs D Antiviral/Antimicrobial Agents A->D Broad-spectrum activity of biphenyls E Liquid Crystals A->E Rigid core for mesophase formation

Caption: Potential applications of the title compound based on its structural features.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl scaffold. The structural motifs in the title compound make it a candidate for investigation as a novel anti-inflammatory agent. The 2-fluoro substitution is a known feature in some potent NSAIDs like Flurbiprofen[5].

  • Anticancer Agents: The biphenyl core is present in numerous compounds with demonstrated anticancer activity. These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. The benzyloxy group could be modified to enhance potency and selectivity.

  • Other Therapeutic Areas: Derivatives of biphenyl carboxylic acids have been explored for a wide range of therapeutic applications, including as antihypertensive, antimicrobial, and antiviral agents[6].

  • Materials Science: The rigid and elongated structure of biphenyl derivatives makes them suitable candidates for the development of liquid crystals and other advanced organic materials[7]. The benzyloxy group can influence the mesomorphic properties of such materials.

Conclusion and Future Perspectives

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid represents a promising, yet underexplored, molecule with significant potential in both pharmaceutical and material sciences. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction allows for its preparation and further derivatization. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and spectroscopic data. Subsequently, its biological activities should be systematically evaluated to unlock its full therapeutic potential. The insights provided in this guide serve as a foundational resource to stimulate and direct these future research endeavors.

References

  • Al-Ayani, A. O., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Google Patents.
  • ResearchGate. (PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Google Patents. Production of biphenyl carboxylic acid compounds.
  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • PMC. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

  • PMC. 4′-Hydroxybiphenyl-4-carboxylic acid. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.

Sources

Exploratory

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid chemical formula and molecular weight

An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Abstract This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a specialized biphenyl derivative of significant interest to researchers in medicinal chemistry and drug development. We will delineate its fundamental physicochemical properties, explore robust synthetic pathways, discuss its potential applications as a scaffold in modern pharmacology, and detail the analytical methodologies required for its characterization and quality control. This document is intended to serve as a key resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a poly-substituted aromatic compound. Its structure features a biphenyl core, which imparts rigidity and specific conformational possibilities, making it a valuable scaffold in drug design.[1] The molecule's functionality is further defined by a carboxylic acid group, a fluorine atom, and a benzyloxy substituent, each contributing to its overall chemical behavior and potential for biological interactions.

The chemical formula and molecular weight are calculated based on its structure:

PropertyValue
Chemical Formula C₂₀H₁₅FO₃
Molecular Weight 350.33 g/mol
IUPAC Name 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Synonyms 4-carboxy-2-fluoro-4'-benzyloxybiphenyl
Physical Form Expected to be a crystalline solid at room temperature

The carboxylic acid moiety typically confers acidic properties, allowing the molecule to act as a proton donor and engage in ionic or hydrogen-bonding interactions with biological targets.[2] The fluorine atom can enhance metabolic stability and modulate the acidity (pKa) of the carboxylic acid group, while the bulky, hydrophobic benzyloxy group can facilitate strong binding interactions within protein pockets.

Synthesis and Manufacturing

The synthesis of asymmetrically substituted biphenyls like 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This approach involves the reaction of an aryl boronic acid with an aryl halide.

A plausible and efficient synthetic route is outlined below. This pathway is designed for high yield and purity, leveraging commercially available starting materials.

Synthesis_Workflow cluster_0 Part A: Preparation of Aryl Halide cluster_1 Part B: Preparation of Boronic Acid cluster_2 Core Reaction & Final Step A1 Methyl 3-fluoro-4-iodobenzoate C1 Suzuki Coupling A1->C1 B1 4-(Benzyloxy)phenylboronic acid B1->C1 D1 Intermediate Ester: Methyl 4'-(benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylate C1->D1 Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O E1 Saponification (Hydrolysis) D1->E1 F1 Final Product: 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid E1->F1 LiOH or NaOH THF/H₂O

Caption: Synthetic workflow for the target compound via Suzuki coupling.

Experimental Protocol: Suzuki Coupling and Saponification

This protocol provides a self-validating, step-by-step methodology for the synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel under an inert nitrogen atmosphere, add methyl 3-fluoro-4-iodobenzoate (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The aqueous base is crucial for activating the boronic acid.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a Pd(0) catalyst is standard for high-efficiency Suzuki reactions.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purify via column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq). Saponification is a robust method for converting esters to carboxylic acids.[3]

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate.

  • Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Role in Drug Discovery and Development

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the synthesis of pharmaceuticals for various applications, including anti-inflammatory agents and metabolic disorder treatments.[1][4] This compound serves as a critical intermediate or a direct analog for developing targeted therapies.

Structural Contributions to Bioactivity:

  • Carboxylic Acid Moiety: This group is often essential for interacting with biological targets. It can mimic a phosphate or another acidic functional group, forming key hydrogen bonds or salt bridges with amino acid residues (e.g., arginine, lysine) in an enzyme's active site. It can also serve as a bioisostere for other acidic groups like tetrazoles or sulfonamides.[2][5]

  • Biphenyl Core: Provides a rigid, well-defined three-dimensional structure that can be optimized for high-affinity binding to protein targets. Its hydrophobic nature contributes to interactions with nonpolar pockets in receptors.

  • Fluoro Substituent: The introduction of fluorine is a common strategy in drug design to block metabolic oxidation at that position, thereby increasing the compound's half-life. It can also enhance binding affinity through favorable electrostatic interactions.

  • Benzyloxy Group: This large, lipophilic group can occupy large hydrophobic pockets in a target protein, significantly increasing binding affinity and potency. It has been utilized in the design of various receptor modulators, including androgen receptor antagonists and PPARα agonists.[4][6]

SAR_Logic cluster_Compound Compound Structure cluster_Features Key Functional Groups cluster_Functions Pharmacological Roles Structure 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid Carboxylic_Acid Carboxylic Acid Structure->Carboxylic_Acid Fluoro Fluoro Group Structure->Fluoro Benzyloxy Benzyloxy Group Structure->Benzyloxy Target_Binding H-Bonding & Salt Bridges (Target Affinity) Carboxylic_Acid->Target_Binding Metabolic_Stability Metabolic Stability (Increased Half-life) Fluoro->Metabolic_Stability Hydrophobic_Interaction Hydrophobic Pocket Interaction (Potency) Benzyloxy->Hydrophobic_Interaction

Caption: Structure-Activity Relationship (SAR) logic for the compound.

Analytical and Quality Control Protocols

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationAromatic protons in distinct regions, a singlet for the benzylic CH₂ (~5.1 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR Structural confirmationSignals for all 20 carbon atoms, including the carbonyl carbon of the acid (~165-170 ppm).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram. The mass spectrum should show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight.
FT-IR Functional group identificationBroad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O and C-F stretches in the fingerprint region.[7]
HPLC Quantitative purity analysisA high-purity sample (>98%) should show a single dominant peak.
Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak.

References

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

  • Bentham Science. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Muhammad, S. A., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Retrieved from [Link]

  • PubMed. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.

Sources

Foundational

A Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative with sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry. The strategic incorporation of a benzyloxy group and a fluorine atom onto the biphenyl scaffold suggests its utility as a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical identity, a representative synthetic protocol via Suzuki-Miyaura cross-coupling, and an in-depth discussion of the structure-activity relationships conferred by its constituent functional groups. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new molecular entities for drug discovery, particularly in the areas of oncology and inflammatory diseases.

Introduction: The Strategic Design of a Privileged Scaffold

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally flexible, nature allows for precise spatial orientation of substituents to interact with biological targets. The subject of this guide, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, is a thoughtfully designed molecule that leverages the unique properties of its substituents to create a promising building block for drug development.

The inclusion of a fluorine atom at the 2-position of the biphenyl system is a common strategy in modern drug design. The high electronegativity and small size of fluorine can profoundly influence a molecule's physicochemical and biological properties. It can alter acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. Often, fluorine substitution is employed to block metabolic pathways or to enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.

The 4'-benzyloxy group also plays a crucial role. The benzyloxy moiety can serve multiple purposes in drug design. It can act as a bioisostere for other functional groups, modulate lipophilicity to improve membrane permeability, and participate in key binding interactions within a receptor's active site. Furthermore, it can serve as a protected hydroxyl group, allowing for late-stage functionalization to generate a library of analogs for structure-activity relationship (SAR) studies. A recent study highlighted that a benzyloxy-containing biphenyl carboxylic acid derivative displayed potent anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines[1].

This guide will delve into the practical aspects of working with 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, from its synthesis to its potential applications, providing a solid foundation for its use in research and development.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and biological assays.

IdentifierValue
IUPAC Name 3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid
Synonyms 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 1261913-01-2
Molecular Formula C20H15FO3
Molecular Weight 322.34 g/mol

Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

The construction of the biphenyl core of this molecule is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most logical and widely used method for this transformation. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule indicates two primary starting materials: a substituted halobenzoic acid and a substituted phenylboronic acid.

G cluster_intermediates target 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection intermediates disconnection->intermediates node1 4-Bromo-2-fluorobenzoic acid intermediates->node1 node2 4-(Benzyloxy)phenylboronic acid intermediates->node2

Figure 1: Retrosynthetic analysis of the target molecule.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, detailed protocol for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 4-(Benzyloxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (1M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • The fractions containing the desired product are combined and concentrated to yield 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid as a solid.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Starting Materials: - 4-Bromo-2-fluorobenzoic acid - 4-(Benzyloxy)phenylboronic acid - Catalyst & Base reaction Suzuki-Miyaura Cross-Coupling start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Final Product: 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid purification->product

Figure 2: Experimental workflow for the synthesis.

Structure-Activity Relationship (SAR) Insights

The chemical architecture of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid provides several avenues for derivatization to explore the structure-activity relationship and optimize for a specific biological target.

  • Carboxylic Acid Group: The carboxylic acid at the 4-position is a key functional handle. It can participate in hydrogen bonding and ionic interactions with biological targets. This group can be converted to esters, amides, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

  • Fluorine Substituent: The 2-fluoro group influences the dihedral angle between the two phenyl rings, which can impact the overall conformation of the molecule and its fit within a binding pocket. Its electron-withdrawing nature also affects the acidity of the carboxylic acid and the electron density of the aromatic ring.

  • Benzyloxy Group: The 4'-benzyloxy group offers a large, lipophilic substituent that can occupy hydrophobic pockets in a target protein. The ether linkage is generally more metabolically stable than an ester linkage. The terminal phenyl ring of the benzyloxy group can be further substituted to probe for additional binding interactions.

Potential Applications in Drug Discovery

While specific biological data for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is not extensively published, its structural motifs are present in compounds with known biological activities. This suggests its potential as a valuable intermediate for the synthesis of inhibitors for various therapeutic targets.

  • Oncology: Biphenyl derivatives are found in numerous anticancer agents. The structural features of this compound make it a candidate for the development of inhibitors of protein kinases, transcription factors, and other targets implicated in cancer progression.

  • Anti-inflammatory Agents: Fluoro-biphenyl structures are common in non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. This molecule could serve as a starting point for the synthesis of novel inhibitors of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Other Therapeutic Areas: The versatility of the biphenyl scaffold allows for its application in a wide range of therapeutic areas, including cardiovascular diseases, neurodegenerative disorders, and infectious diseases.

Conclusion

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a strategically designed molecule that holds considerable promise as a building block in drug discovery. Its synthesis via the robust and versatile Suzuki-Miyaura coupling makes it readily accessible for further chemical exploration. The combination of the biphenyl core with the modulating effects of the fluorine and benzyloxy substituents provides a rich platform for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this and related compounds in their drug development programs.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Journal of the Indian Chemical Society. [Link][1]

Sources

Protocols & Analytical Methods

Method

experimental uses of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in molecular biology

Application Notes and Protocols: Investigating 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Molecular Biology For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4'-(B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Investigating 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a novel chemical entity with limited characterization in the public scientific literature. The following application notes are based on the structural similarities to known bioactive molecules, particularly those with a biphenyl carboxylic acid scaffold. The proposed applications and protocols are therefore presented as a strategic guide for initiating the investigation of this compound's biological activities.

Introduction: Rationale for Investigation

The biphenyl chemical motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Derivatives of biphenyl carboxylic acid are particularly noteworthy, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[3][4][5] These molecules are known to interact with a variety of biological targets, demonstrating activities such as anti-inflammatory, analgesic, and anti-proliferative effects.[1][2][6]

The subject of this guide, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, possesses key structural features that suggest a strong potential for biological activity:

  • Biphenyl Core: Provides a rigid, aromatic scaffold that can engage in hydrophobic and pi-stacking interactions within protein binding pockets.

  • Carboxylic Acid Group: A common feature in many drugs, this group can act as a hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target.[2]

  • Fluoro Substituent: The fluorine atom can modulate the electronic properties of the molecule, potentially enhancing binding affinity and improving metabolic stability.

  • Benzyloxy Group: This bulky, hydrophobic moiety can explore deeper binding pockets and may confer selectivity for specific targets.

Given these features, a plausible and compelling area of investigation for this compound is its potential as a modulator of enzymes involved in inflammatory or proliferative signaling pathways.

Hypothesized Biological Target: Cyclooxygenase (COX) Enzymes

Based on its structural analogy to Flurbiprofen, a well-characterized non-selective COX inhibitor, a primary hypothesis is that 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Proposed Mechanism of Action

It is hypothesized that the compound binds to the active site of COX enzymes, preventing the entry of the natural substrate, arachidonic acid. The carboxylic acid group would likely form a critical interaction with a key arginine residue in the active site, a hallmark of many NSAIDs. The biphenyl scaffold would occupy the hydrophobic channel of the enzyme, with the benzyloxy and fluoro groups potentially conferring enhanced affinity or selectivity.

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid Test_Compound->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Experimental Protocols: A Tiered Approach to Characterization

A systematic evaluation is crucial for characterizing a novel compound. The following protocols outline a tiered approach, starting with fundamental in vitro assays and progressing to cell-based models.

Tier 1: Initial Viability and Cytotoxicity Assessment

Before evaluating specific target engagement, it is essential to determine the compound's general effect on cell health. This ensures that any observed effects in subsequent assays are not simply due to cytotoxicity.

Protocol 3.1.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MDA-MB-231 if exploring anti-proliferative effects)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Tier 2: In Vitro Enzyme Inhibition Assay

This tier directly tests the hypothesis that the compound inhibits COX activity.

Protocol 3.2.1: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate

  • Test compound and a known COX inhibitor (e.g., Flurbiprofen)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme with heme in assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound or control inhibitor. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Tier 3: Cell-Based Target Engagement and Downstream Effects

This tier assesses whether the compound can inhibit its target within a cellular environment and affect downstream signaling.

Protocol 3.3.1: Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key downstream product of COX-2 activity, in cells.

Materials:

  • Human cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells)

  • Lipopolysaccharide (LPS) for stimulating COX-2 expression

  • Test compound

  • PGE2 ELISA kit

  • Cell culture plates and reagents

Procedure:

  • Cell Seeding and Stimulation: Seed cells and allow them to adhere. Treat the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • Compound Treatment: Pre-incubate the LPS-stimulated cells with various concentrations of the test compound for 1-2 hours.

  • Arachidonic Acid Challenge: Add arachidonic acid (e.g., 10 µM) to the cells and incubate for 30 minutes to stimulate PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the cellular IC50.

Experimental_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: In Vitro Target Validation cluster_2 Tier 3: Cellular Activity A Cell Viability Assay (MTT) B Determine Cytotoxicity (CC50) A->B C COX-1/COX-2 Enzyme Assay B->C Proceed if CC50 > 10x expected IC50 D Determine IC50 & Selectivity C->D E Cell-Based PGE2 Assay D->E Proceed if potent in vitro F Confirm Cellular Potency E->F

Caption: A tiered workflow for characterizing the test compound.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Summary of Hypothetical In Vitro and Cellular Activity

Assay TypeTarget/Cell LineEndpointHypothetical Result
Cell ViabilityHEK293CC50> 50 µM
Enzyme InhibitionCOX-1IC501.5 µM
Enzyme InhibitionCOX-2IC500.2 µM
Cell-Based AssayLPS-stimulated RAW 264.7PGE2 IC500.8 µM

Interpretation:

  • A high CC50 value (> 50 µM) would suggest that the compound is not generally cytotoxic at concentrations where target-specific effects are observed.

  • The IC50 values from the enzyme assays would indicate the compound's potency and selectivity. In this hypothetical example, the compound is more selective for COX-2 over COX-1.

  • The cellular IC50 for PGE2 production should ideally be close to the enzymatic IC50 for COX-2, which would confirm that the compound is cell-permeable and effectively engages its target in a physiological context.

Conclusion and Future Directions

The structural features of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid make it a compelling candidate for investigation as a modulator of biological pathways, particularly those involved in inflammation. The protocols outlined in this guide provide a robust framework for its initial characterization, from assessing basic cytotoxicity to confirming on-target cellular activity. Positive results from these studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of inflammation or pain, and pharmacokinetic profiling.

References

  • Glenn, E. M., Rohloff, N., Bowman, B. J., & Lyster, S. C. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210–216. [Link]

  • Amir, M., & Kumar, S. (2007). Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. Archives of Pharmacal Research, 30(11), 1379-1386. [Link]

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. Molecules, 27(19), 6668. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Shinde, S. S., et al. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Serbian Chemical Society, 84(1), 1-26. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • WJPMR. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. [Link]

Sources

Application

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in medicinal chemistry and drug discovery

An In-Depth Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry and Drug Discovery This document provides a comprehensive technical guide for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry and Drug Discovery

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This versatile compound serves as both a crucial synthetic intermediate and a promising scaffold for discovering novel therapeutics. We will delve into the rationale behind its structural design, provide detailed experimental protocols, and outline strategies for its application in target-oriented drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

The biphenyl carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[1] This scaffold's value stems from its rigid, yet conformationally adaptable, nature which allows for precise spatial positioning of functional groups to optimize interactions with biological targets.

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a particularly strategic derivative. Its architecture combines several key features designed to address common challenges in drug design:

  • Biphenyl Core: Provides a robust and hydrophobic backbone.

  • 2-Fluoro Substituent: Introduces beneficial electronic modifications that can enhance metabolic stability and binding affinity.[2]

  • 4-Carboxylic Acid: Acts as a critical anchor for target engagement through hydrogen bonding or ionic interactions and serves as a handle for prodrug strategies.[3]

  • 4'-Benzyloxy Group: Functions as a protected phenol, offering a site for late-stage diversification to build structure-activity relationships (SAR) or to be unmasked to reveal a key pharmacophoric feature.

This guide will explore how these elements can be leveraged, beginning with the compound's synthesis and proceeding to its potential therapeutic applications.

Synthetic Strategy and Protocols

The most efficient and widely used method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Protected Intermediate cluster_3 Key Transformations cluster_4 Final Compounds / Derivatives A 2-Fluoro-4-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-(Benzyloxy)phenylboronic acid B->C D 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid C->D Yields Target Scaffold E Deprotection (Catalytic Hydrogenation) D->E F Bioisosteric Replacement (e.g., Tetrazole Synthesis) D->F G 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-4-carboxylic acid E->G Reveals Phenol H Bioisostere Derivatives F->H Modulates Properties

Figure 1: Overall synthetic and derivatization workflow.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of the title compound from commercially available starting materials. The choice of a palladium catalyst and a suitable base is critical for reaction efficiency.[6]

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 equiv)[7]

  • 4-(Benzyloxy)phenylboronic acid (1.2 equiv)[8][9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M HCl)

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-bromobenzoic acid, 4-(benzyloxy)phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid as a solid.

Causality Note: The use of a phase-transfer solvent system (dioxane/water) and an inorganic base (K₂CO₃) is a robust combination for the Suzuki reaction, facilitating the dissolution of both organic and inorganic reagents and promoting the crucial transmetalation step in the catalytic cycle.[4]

Protocol 2: Benzyl Ether Deprotection

Revealing the 4'-hydroxyl group is essential for generating analogs or for instances where the free phenol is the active pharmacophore. Catalytic hydrogenation is the most common and clean method for benzyl ether cleavage.[10]

Materials:

  • 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10 wt. %) (0.1 equiv by weight)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the starting material in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically 1 atm from a balloon) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Applications in Target-Based Screening

The structural features of this scaffold make it an attractive candidate for screening against several important target classes. The following protocols provide a framework for its initial in vitro evaluation.

Target Class: Nuclear Receptors

Nuclear receptors (NRs) are ligand-activated transcription factors that regulate key physiological processes, making them high-value drug targets.[11] Biphenyl and related structures have been successfully developed as modulators of NRs like the Peroxisome Proliferator-Activated Receptors (PPARs) and the Androgen Receptor.[12][13]

G A Compound Library (incl. Title Compound) B Primary Screen: Ligand Binding Assay (e.g., FP or TR-FRET) A->B C Determine IC50 (Binding Affinity) B->C Hits D Secondary Screen: Cellular Reporter Assay C->D E Determine EC50/IC50 (Functional Activity) D->E F Determine Mode (Agonist/Antagonist) E->F G Lead Compounds for Optimization F->G Confirmed Hits

Figure 2: In-vitro screening cascade for nuclear receptor modulators.
Protocol 3: Nuclear Receptor Competitive Binding Assay (Fluorescence Polarization)

This high-throughput assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a nuclear receptor.[14][15]

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger NR LBD, its tumbling slows, and FP increases. A test compound that binds to the LBD will displace the fluorescent ligand, causing a decrease in FP.

Materials:

  • Purified, recombinant NR Ligand Binding Domain (LBD)

  • Fluorescently labeled NR ligand (Fluorescent Probe)

  • Test Compound (serial dilution)

  • Assay Buffer (specific to the NR target)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In each well of the 384-well plate, add a fixed concentration of the NR LBD and the fluorescent probe.

  • Add the serially diluted test compound to the wells. Include controls for high FP (LBD + probe, no compound) and low FP (probe only).

  • Incubate the plate at room temperature for a duration specified by the assay kit or internal validation (e.g., 1-4 hours), protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.

Protocol 4: Cellular Reporter Gene Assay

This assay determines whether a compound that binds to an NR acts as an agonist (activator) or an antagonist (inhibitor) in a cellular context.[16]

Principle: A host cell line (e.g., HEK293T or HeLa) is co-transfected with two plasmids: one expressing the full-length NR and another containing a reporter gene (e.g., luciferase) downstream of a promoter with NR-specific response elements. An agonist will cause the NR to activate transcription of the luciferase gene, producing light. An antagonist will block this activation.

Materials:

  • Mammalian cell line

  • NR expression plasmid

  • Reporter plasmid (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] for a GAL4-NR LBD fusion system)[16]

  • Transfection reagent

  • Cell culture medium and supplements

  • Known NR agonist (for antagonist mode testing)

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NR expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Agonist Mode: Add the test compound alone.

    • Antagonist Mode: Add the test compound in the presence of a fixed, sub-maximal (EC₈₀) concentration of a known NR agonist.

  • Incubate for another 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (vehicle-treated cells). Plot the normalized response against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Physicochemical Properties and Bioisosteric Considerations

The physicochemical properties of a drug candidate are critical to its success. The carboxylic acid moiety, while often essential for potency, can lead to high polarity and susceptibility to phase II metabolism, potentially limiting oral bioavailability.[3][17]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 336.34 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.[18]
cLogP ~4.5 - 5.0Indicates high lipophilicity; may require optimization to balance solubility and permeability.
pKa (Carboxylic Acid) ~4.0 - 4.5The acidic nature influences solubility and interaction potential at physiological pH.
Topological Polar Surface Area (TPSA) ~46.5 ŲWithin the desirable range for good oral bioavailability (<140 Ų).

Note: cLogP and pKa are estimated values and should be experimentally verified.

To mitigate potential liabilities associated with the carboxylic acid group, the use of bioisosteres is a key strategy in medicinal chemistry.[19][20] These are functional groups with similar steric and electronic properties that can maintain biological activity while improving pharmacokinetic profiles.

Potential Bioisosteres for the Carboxylic Acid:

  • Tetrazole: A common replacement that is more metabolically stable and can have a similar pKa.[20]

  • Acylsulfonamide: Mimics the acidic proton and hydrogen bonding pattern of a carboxylic acid.[19]

  • Hydroxamic Acid: Can also serve as a replacement, though may introduce its own metabolic liabilities.

Exploring these bioisosteres using the scaffold of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid represents a logical next step in a lead optimization campaign.

Conclusion

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is more than a single chemical entity; it is a highly versatile platform for drug discovery. Its rational design incorporates features that address metabolic stability, binding affinity, and synthetic tractability. The protocols provided herein offer a clear path for its synthesis and initial biological evaluation, particularly against the nuclear receptor target class. By leveraging this scaffold and employing strategic modifications, such as deprotection to reveal the 4'-phenol or bioisosteric replacement of the carboxylic acid, researchers are well-equipped to develop novel and potent therapeutic agents for a range of human diseases.

References

  • The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. PubMed. Available at: [Link]

  • Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

  • A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central. Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. Available at: [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. PubChem. Available at: [Link]

  • (4-(Benzyloxy)phenyl)boronic acid. Angene Chemical. Available at: [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. Available at: [Link]

  • A structural mechanism of nuclear receptor biased agonism. PNAS. Available at: [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. Available at: [Link]

  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. Available at: [Link]

  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts. Available at: [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. MDPI. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. Available at: [Link]

  • Method for removing benzyl protecting group of hydroxyl group. Google Patents.
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. Available at: [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications. Available at: [Link]

  • RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS. Organic Syntheses. Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid. PubChem. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

  • Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. PubMed. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • 4-Benzyloxy-phenylboronic acid. PubChem. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

Sources

Method

Application Note: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid as a Novel Chemical Probe for the Hypothetical Nuclear Receptor "Target X"

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate landscape of cellular signaling, the development of precise chemical tools is paramount to dissecting complex biological proce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the development of precise chemical tools is paramount to dissecting complex biological processes and advancing therapeutic discovery. This application note introduces 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (hereafter referred to as BFC-Probe1 ), a novel, high-affinity chemical probe designed for the investigation of the hypothetical nuclear receptor, "Target X." Structurally, BFC-Probe1 belongs to the biphenyl carboxylic acid class of molecules, a scaffold known to interact with various biological targets. The strategic incorporation of a benzyloxy group and a fluoro substituent is intended to enhance binding affinity and selectivity for Target X, a putative transcription factor implicated in inflammatory diseases and oncogenesis.

This document provides a comprehensive guide for researchers on the utilization of BFC-Probe1 to explore the biology of Target X. We will detail its characterization, provide step-by-step protocols for its application in biochemical and cell-based assays, and offer insights into data analysis and interpretation. The overarching goal is to empower researchers to leverage BFC-Probe1 for target validation, pathway elucidation, and high-throughput screening campaigns.

Physicochemical Properties of BFC-Probe1

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. Key parameters for BFC-Probe1 are summarized below.

PropertyValueSource/Method
Molecular Formula C₂₀H₁₅FO₃-
Molecular Weight 334.33 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility >10 mM in DMSOExperimental
Purity >98%HPLC, NMR
Storage Store at -20°C, protect from lightRecommended

Diagram 1: Proposed Mechanism of Action of BFC-Probe1

BFC_Probe1_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BFC_Probe1 BFC-Probe1 TargetX_inactive Inactive Target X (bound to chaperone) BFC_Probe1->TargetX_inactive Binding TargetX_active Active Target X Dimer TargetX_inactive->TargetX_active Conformational Change & Dimerization DNA Target Gene Promoter TargetX_active->DNA Binds to Response Element mRNA mRNA DNA->mRNA Transcription Protein Target Protein mRNA->Protein Translation

Caption: Proposed mechanism of BFC-Probe1 activating the nuclear receptor Target X.

Experimental Protocols

Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of BFC-Probe1 for Target X.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the ligand-binding domain (LBD) of Target X by the unlabeled competitor, BFC-Probe1.

Materials:

  • GST-tagged Target X-LBD

  • Europium cryptate-labeled anti-GST antibody

  • Biotinylated tracer ligand for Target X

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of BFC-Probe1 in assay buffer.

  • In a 384-well plate, add 2 µL of the BFC-Probe1 dilution series.

  • Add 2 µL of a solution containing GST-Target X-LBD and the biotinylated tracer.

  • Add 2 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665.

  • Incubate the plate for 4 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the logarithm of the BFC-Probe1 concentration.

  • Determine the IC₅₀ from the resulting sigmoidal dose-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Diagram 2: HTRF Binding Assay Workflow

HTRF_Workflow Start Start Step1 Prepare BFC-Probe1 Serial Dilution Start->Step1 Step2 Add Probe to 384-well Plate Step1->Step2 Step3 Add Target X-LBD & Tracer Step2->Step3 Step4 Add HTRF Reagents Step3->Step4 Step5 Incubate 4h at RT Step4->Step5 Step6 Read Plate Step5->Step6 Step7 Data Analysis (IC50, Ki) Step6->Step7 End End Step7->End

Application

Application Notes and Protocols for the Analysis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid by HPLC and LC-MS

Introduction 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex biaryl carboxylic acid of significant interest in pharmaceutical research and development. Its structural features, including a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex biaryl carboxylic acid of significant interest in pharmaceutical research and development. Its structural features, including a fluorinated biphenyl core, a carboxylic acid moiety, and a benzyloxy group, present unique analytical challenges. Accurate and robust analytical methods are paramount for its quantification in various matrices, from early discovery to quality control of active pharmaceutical ingredients (APIs). This guide provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the effective analysis of this compound. The protocols herein are designed to ensure high sensitivity, specificity, and reliability, adhering to the principles of analytical method validation.

Foundational Principles of Analysis

The analytical strategy for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is dictated by its physicochemical properties. As an aromatic carboxylic acid, it possesses chromophores suitable for UV detection, a cornerstone of HPLC analysis.[1][2] The presence of the carboxylic acid group allows for manipulation of its retention behavior in reverse-phase chromatography through pH control of the mobile phase.[3][4] For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The fluorinated biphenyl structure is expected to yield characteristic fragmentation patterns in mass spectrometry, aiding in its unambiguous identification.[5][6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is the predominant technique for the separation of aromatic carboxylic acids.[1][3] The retention of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid on a nonpolar stationary phase (like C18) is primarily governed by the hydrophobicity of the molecule. The ionization state of the carboxylic acid group, which is pH-dependent, significantly influences its retention. At a mobile phase pH below the pKa of the carboxylic acid, the compound is in its neutral, more hydrophobic form, leading to stronger retention. Conversely, at a pH above the pKa, it exists as the carboxylate anion, which is more polar and elutes earlier. Acidifying the mobile phase with additives like formic acid, acetic acid, or phosphoric acid is a common strategy to ensure consistent retention and sharp peak shapes for carboxylic acids.[4][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For a molecule like 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, electrospray ionization (ESI) is the preferred ionization technique. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is expected to be highly efficient, generating a prominent deprotonated molecule [M-H]⁻.[9] Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique is particularly valuable for quantitative analysis in complex matrices, minimizing interferences.[5]

HPLC Method for Quantification

This method is designed for the quantitative analysis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in bulk drug substance or formulated products, where concentration levels are relatively high.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for hydrophobic aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[8]
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient 50% B to 95% B over 15 minutesA gradient elution is necessary to elute the relatively nonpolar analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection 275 nmBiphenyl systems typically exhibit strong absorbance in this region.[10] A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range of the working standards. Sonication may be used to aid dissolution.

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to quantification.

LC-MS Method for High-Sensitivity Quantification

This method is tailored for applications requiring low detection limits, such as the analysis of the compound in biological matrices or for impurity profiling.

LC-MS System Parameters
ParameterRecommended SettingRationale
LC System UHPLC SystemUltra-High-Performance Liquid Chromatography offers higher resolution, sensitivity, and faster analysis times.
Column C18 UHPLC Column, 2.1 x 50 mm, 1.8 µmA smaller dimension column is suitable for lower flow rates used in LC-MS and provides high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterA volatile acid is essential for MS compatibility.
Mobile Phase B AcetonitrileA common volatile organic solvent for LC-MS.
Gradient 30% B to 95% B over 5 minutesA faster gradient can be used with a UHPLC system.
Flow Rate 0.4 mL/minA reduced flow rate is optimal for ESI efficiency.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Ionization Source Electrospray Ionization (ESI)The preferred ionization method for polar and semi-polar analytes.
Polarity Negative Ion ModeThe carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻.[9]
Capillary Voltage 3.5 kVAn initial setting that should be optimized for the specific instrument.
Drying Gas Flow 10 L/minTo assist in desolvation.
Drying Gas Temp. 350 °CTo facilitate solvent evaporation.
Nebulizer Pressure 45 psiTo aid in the formation of a fine spray.
MS Scan Mode Full Scan (for identification) and MRM (for quantification)Full scan is used to determine the precursor ion, and MRM provides high selectivity and sensitivity for quantification.
MRM Transition (Hypothetical)
  • Analyte: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Molecular Weight: 336.33 g/mol )

  • Precursor Ion [M-H]⁻: m/z 335.1

  • Product Ions: The fragmentation of the precursor ion would need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. Expected fragments could arise from the loss of CO₂, cleavage of the benzyloxy group, or other characteristic fragmentations of the biphenyl structure.

LC-MS Protocol
  • System Suitability: Before sample analysis, inject a mid-range concentration standard multiple times to ensure the system is performing adequately (e.g., reproducible retention times and peak areas).

  • Calibration Curve: Inject the series of working standard solutions to generate a calibration curve. The curve should be linear over the intended range of analysis.

  • Sample Analysis: Inject the prepared samples for quantification.

  • Data Processing: Process the data using the instrument's software to determine the peak areas and calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation

Both the HPLC and LC-MS methods should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[11][12]

Validation Parameters

The following parameters should be assessed during method validation:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array detector or mass spectrometer.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow

Caption: A typical workflow for analytical method validation.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The HPLC method is well-suited for routine quality control and assays, while the LC-MS method offers the high sensitivity and selectivity required for more demanding applications. Proper method validation in accordance with ICH guidelines is crucial to ensure the integrity and accuracy of the data generated.

References

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Springer. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2008, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • PubMed Central. (2014, October 21). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • NIST. 1,1'-Biphenyl, 2-fluoro-. NIST WebBook. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Oxford Academic. (1983, April 1). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • NIST. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • PubMed. (2014). Analysis of fluorinated proteins by mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 4'-​(Benzyloxy)​-2-fluoro-​[1,1'-​biphenyl]​-4-​carboxylic acid Synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Here, we address co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and ensure the purity of your final product.

The synthesis of this biphenyl derivative, a valuable building block in medicinal chemistry and materials science, is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. While robust, the success of the Suzuki coupling is highly dependent on carefully optimized reaction conditions.[2]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Low or No Product Yield

Q1: I'm not seeing any product formation, or the yield is extremely low. What are the likely causes?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect. This can be due to oxidation of the Pd(0) active species or the use of a poor-quality catalyst.

    • Solution:

      • Use a Fresh Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is fresh and has been stored under an inert atmosphere.

      • Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species in situ.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky and electron-donating ligands like SPhos or XPhos can significantly improve catalytic activity.[3]

  • Ineffective Base:

    • Cause: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate or weak base can stall the reaction.

    • Solution:

      • Base Strength: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used and effective.[4] For more challenging couplings, stronger bases like K₃PO₄ may be necessary.

      • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.[5]

      • Anhydrous Conditions: While some water is often beneficial, an excess can lead to hydrolysis of the boronic acid. Ensure your base is anhydrous if the reaction is sensitive to water.

  • Boronic Acid Decomposition:

    • Cause: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines (anhydride trimers) upon storage.[6]

    • Solution:

      • Purity Check: Use freshly purchased or recently purified boronic acid. Recrystallization from water or an appropriate solvent system can remove boroxines.[6]

      • Stoichiometry: It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature significantly influences the rate of reaction.[5] Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and side product formation.

    • Solution:

      • Gradual Increase: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.

      • Solvent Choice: The choice of solvent will dictate the accessible temperature range. High-boiling solvents like DMF, dioxane, or toluene are often used.

Formation of Impurities

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A2: The formation of impurities is a common challenge. Identifying the side products can provide clues to the underlying problem.

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is often promoted by the presence of oxygen.

    • Solution:

      • Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Protodeboronation:

    • Cause: As mentioned earlier, this is the cleavage of the C-B bond, leading to the formation of an arene from the boronic acid. It is often facilitated by aqueous basic conditions.[7]

    • Solution:

      • Minimize Water: Use anhydrous solvents and reagents where possible.

      • Choice of Base: In some cases, using a non-aqueous base or a fluoride source like KF can mitigate this issue.[7]

  • Hydrolysis of the Benzyloxy Protecting Group:

    • Cause: While generally stable, the benzyloxy group can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution:

      • Milder Base: If debenzylation is observed, consider using a milder base such as NaHCO₃.

      • Temperature Control: Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst and ligand combination for this specific synthesis?

A3: While there is no single "best" combination for all Suzuki couplings, a good starting point for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a palladium(II) pre-catalyst with a bulky phosphine ligand.

Catalyst/Ligand SystemAdvantagesConsiderations
Pd(PPh₃)₄ Readily available, effective for many standard couplings.Can be sensitive to air and moisture.
PdCl₂(dppf) Robust and versatile, often provides good yields.
Pd(OAc)₂ + SPhos/XPhos Excellent for challenging couplings, including those with electron-rich or sterically hindered substrates.[3]More expensive than traditional phosphine ligands.

Q4: Which solvent system is recommended?

A4: The choice of solvent is critical for ensuring that all reactants are in solution and for achieving the optimal reaction temperature.

Solvent SystemAdvantagesDisadvantages
Dioxane/Water Good solvating power for both organic and inorganic reagents.Dioxane can be difficult to remove and is a suspected carcinogen.
Toluene/Ethanol/Water A common and effective mixture.
DMF High boiling point, excellent solvating properties.Can be difficult to remove completely.

Q5: How should I purify the final product?

A5: Purification of the carboxylic acid product typically involves an acid-base workup followed by recrystallization or column chromatography.

  • Acid-Base Extraction:

    • After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

    • The organic layer is then extracted with an aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its carboxylate salt.

    • The aqueous layer is then washed with an organic solvent to remove non-acidic impurities.

    • The aqueous layer is acidified with a strong acid (e.g., 1M HCl) to a pH of around 2-4, which will precipitate the desired carboxylic acid.[8][9]

    • The solid product is then collected by filtration.[8]

  • Recrystallization:

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a highly pure product.

  • Column Chromatography:

    • If significant impurities remain, purification by column chromatography on silica gel may be necessary.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent tailing of the carboxylic acid.

Experimental Protocols

Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • (4-(Benzyloxy)phenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-bromobenzoic acid (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then extract the organic layer with 1M NaOH.

  • Separate the aqueous layer and wash with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the final product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling cluster_legend Legend Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar'-B(OR)2 Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Base Is the base appropriate and effective? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst, consider different ligand Check_Catalyst->Solution_Catalyst No Check_Boronic_Acid Is the boronic acid pure? Check_Base->Check_Boronic_Acid Yes Solution_Base Try a stronger or more soluble base Check_Base->Solution_Base No Check_Conditions Are the reaction conditions optimal? Check_Boronic_Acid->Check_Conditions Yes Solution_Boronic_Acid Recrystallize boronic acid, use slight excess Check_Boronic_Acid->Solution_Boronic_Acid No Solution_Conditions Optimize temperature and reaction time Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH. Available at: [Link]

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds. Google Patents.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Google Patents.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • (4-(Benzyloxy)phenyl)boronic acid. Angene Chemical. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. Available at: [Link]

  • Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Failed suzuki coupling, any suggenstions? r/Chempros - Reddit. Available at: [Link]

  • 4-Chlorophenylboronic acid. Organic Syntheses Procedure. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Acid and Base (Saponification) Hydrolysis Explained. YouTube. Available at: [Link]

  • JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for the purification of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this complex molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a common issue when purifying carboxylic acids. The acidic nature of the product can lead to strong adsorption onto the silica stationary phase, resulting in tailing and incomplete elution. Here’s a systematic approach to troubleshoot this problem:

Underlying Causes and Solutions:

  • Strong Adsorption to Silica: The carboxylic acid moiety can form hydrogen bonds with the silanol groups on the silica surface, leading to irreversible binding.

    • Solution 1: Acidify the Mobile Phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can protonate the silanol groups and reduce their interaction with your compound. This will improve elution and result in sharper peaks.

    • Solution 2: Use a Less Polar Stationary Phase. If the issue persists, consider using a less polar stationary phase like alumina (basic or neutral) or a bonded phase silica (e.g., diol or cyano).

  • Improper Solvent System: An inappropriate mobile phase can lead to either poor separation or strong retention.

    • Solution: Optimize Your Solvent System via TLC. Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your product. A good starting point for biphenyl carboxylic acids is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.

  • Product Precipitation on the Column: If the product has low solubility in the chosen mobile phase, it can precipitate on the column, especially at high concentrations.

    • Solution: Check Solubility and Adjust Loading. Ensure your compound is fully dissolved in the initial mobile phase before loading it onto the column. If solubility is an issue, you may need to use a stronger (more polar) solvent system from the beginning or load the sample in a minimal amount of a stronger solvent and then begin the gradient.

Workflow for Optimizing Column Chromatography:

cluster_troubleshooting Troubleshooting Low Yield in Column Chromatography cluster_adsorption Addressing Adsorption cluster_solvent Optimizing Solvent System cluster_precipitation Preventing Precipitation start Low Yield Observed check_adsorption Hypothesis: Strong Adsorption to Silica start->check_adsorption check_solvent Hypothesis: Improper Solvent System start->check_solvent check_precipitation Hypothesis: Product Precipitation start->check_precipitation acidify_mobile_phase Acidify Mobile Phase (e.g., 0.5% Acetic Acid) check_adsorption->acidify_mobile_phase tlc_optimization Perform TLC with Various Solvent Systems (Aim for Rf 0.2-0.3) check_solvent->tlc_optimization check_solubility Confirm Product Solubility in Mobile Phase check_precipitation->check_solubility change_stationary_phase Switch to Alumina or Bonded Phase acidify_mobile_phase->change_stationary_phase If issue persists end_goal Improved Yield and Purity acidify_mobile_phase->end_goal gradient_elution Use a Gradient Elution tlc_optimization->gradient_elution gradient_elution->end_goal adjust_loading Load in Minimal Strong Solvent check_solubility->adjust_loading adjust_loading->end_goal

Caption: Troubleshooting workflow for low yield in column chromatography.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Question: My product oils out or crystallizes with persistent impurities. How can I improve the efficiency of my recrystallization?

Answer:

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling process. Oiling out occurs when the solute is insoluble in the solvent at the boiling point, or the solution becomes supersaturated before the ideal crystallization temperature is reached.

Key Considerations for Successful Recrystallization:

ParameterRecommendationRationale
Solvent Selection The ideal solvent should dissolve the compound when hot but not when cold. The impurities should be either highly soluble or insoluble in the cold solvent.This differential solubility is the basis of purification by recrystallization.
Cooling Rate Slow cooling is generally preferred.Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.
Seeding Introduce a seed crystal if crystallization does not initiate.This provides a nucleation site for crystal growth to begin in a controlled manner.
Solvent Polarity For biphenyl carboxylic acids, consider solvents like acetonitrile, ethanol, or mixtures such as ethyl acetate/hexanes.[1]The polarity of the solvent must be well-matched to the polarity of the compound.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in a range of solvents at room temperature and at their boiling points.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. If the solution is colored and the pure compound is white, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized via a Suzuki coupling, you might have residual boronic acid or aryl halide.

  • Byproducts of the Reaction: Hydrolysis of a nitrile precursor could leave behind the corresponding amide as an impurity.[2]

  • Isomers: In some synthetic preparations, regioisomers can be formed.[3]

  • Debenzylated Product: The benzyloxy group can be sensitive to certain conditions, leading to the formation of the corresponding phenol.

Q2: What is the recommended method for monitoring the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Use the same solvent system for TLC as you plan to use for your column. After running the TLC plate, you can visualize the spots under a UV lamp (254 nm). Carboxylic acids can be visualized by staining with potassium permanganate or other suitable stains.[4]

Q3: How should I store the purified 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid?

A3: The compound should be stored in a cool, dry place, away from light.[5] It is a solid at room temperature.[6] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended to prevent degradation.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, especially for removing more polar impurities. A typical mobile phase would be a gradient of water (often with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.

Visualizing the Purification Strategy:

cluster_purification_strategy Overall Purification Strategy crude_product Crude Product extraction Aqueous Workup/Extraction crude_product->extraction Initial Cleanup column_chromatography Column Chromatography (Silica or Reverse Phase) extraction->column_chromatography Separation of Impurities recrystallization Recrystallization column_chromatography->recrystallization Final Polishing pure_product Pure Product (>98%) recrystallization->pure_product

Caption: A general workflow for the purification of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66724, 4-Biphenylcarboxylic acid. Retrieved from [Link].

  • Google Patents (2021). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • IUCr Journals (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link].

  • Organic Syntheses (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Retrieved from [Link].

  • Google Patents (2021). Preparation method of flurbiprofen impurity.
  • Illinois State Water Survey. Chromatographic separation and identification of organic acids. Retrieved from [Link].

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link].

  • Google Patents. Production of biphenyl carboxylic acid compounds.
  • Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • PMC - NIH. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link].

Sources

Troubleshooting

long-term stability and storage conditions for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability and optimal storage conditions for 4'-(B...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability and optimal storage conditions for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored under controlled conditions to minimize degradation. As a solid, it is crucial to protect it from moisture, light, and extreme temperatures. While specific stability studies on this exact molecule are not publicly available, recommendations can be derived from safety data sheets of analogous biphenyl carboxylic acids.[1][2][3]

Parameter Condition Rationale
Form Solid (as supplied)Storing as a solid minimizes solvent-mediated degradation.
Temperature Long-term: ≤ -20°C Short-term: 2-8°CReduced temperature slows down potential degradation kinetics.[4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes risk of oxidation, particularly of the benzyloxy group.
Light Amber vial or dark containerProtects from light-induced degradation (photolysis).
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-mediated degradation. The compound should be stored in a dry environment.[1][3]

Q2: Can I store this compound in solution? If so, what is the best solvent and for how long?

A2: Storing in solution is generally not recommended for long-term stability due to the increased potential for solvent-mediated degradation. If solution storage is necessary for experimental reasons, it should be for the shortest possible duration.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or DMF. Avoid protic solvents (e.g., methanol, water) which can participate in esterification or other reactions with the carboxylic acid group.

  • Storage: Prepare solutions fresh for each experiment. If temporary storage is unavoidable, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -80°C for no more than 1-2 weeks.[4] Stability in solution is highly dependent on the solvent and concentration and should be experimentally verified.[5]

Q3: What are the primary signs of degradation I should look for?

A3: Visual inspection is the first line of assessment. Any change from its initial appearance as a white to off-white solid could indicate degradation. Specific signs include:

  • Color Change: Development of a yellow or brown tint.

  • Clumping or Stickiness: Suggests moisture absorption or the formation of impurities that lower the melting point.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent at a certain concentration and now shows particulates or fails to dissolve completely, this may indicate the presence of insoluble degradation products.

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation, grounded in chemical principles.

Issue 1: I observe a new, significant peak in my HPLC chromatogram during analysis of an older sample.

  • Plausible Cause: This is a classic indicator of chemical degradation. The new peak represents a degradation product. Given the structure of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a likely degradation pathway is the cleavage of the benzyl ether bond.

  • Troubleshooting Steps:

    • Hypothesize the Degradant: The most probable degradation product is 4'-Hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, formed via debenzylation. This could occur via oxidation or acid/base-catalyzed hydrolysis.

    • Confirm Identity: Use LC-MS to determine the mass of the impurity.[6][7] The expected mass of the parent compound is approximately 322.3 g/mol . The debenzylated product would have a mass of approximately 232.2 g/mol . This mass difference corresponds to the loss of a benzyl group.

    • Preventative Action: Review storage conditions. Ensure the compound is stored under an inert atmosphere and protected from light and moisture. If stored in solution, prepare fresh batches for future experiments.

Issue 2: The compound has become discolored (yellowish) and shows poor solubility in DMSO compared to a fresh batch.

  • Plausible Cause: Discoloration often points to oxidation. The biphenyl system or the benzyloxy group can be susceptible to oxidative degradation, potentially leading to polymeric or more polar, less soluble byproducts.[8] Moisture absorption can also lead to changes in physical properties.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Discoloration & Poor Solubility start Observation: Compound is discolored and poorly soluble check_purity 1. Purity Check: Run HPLC/LC-MS on discolored sample. start->check_purity compare 2. Compare: Analyze a fresh sample as a reference. check_purity->compare confirm 3. Confirmation: Multiple impurity peaks and/or low purity confirmed? compare->confirm quarantine 4. Action: Quarantine the degraded lot. Do not use for experiments. confirm->quarantine Yes implement 6. Resolution: Implement stricter storage protocols. (e.g., use desiccator, inert gas) confirm->implement No (Purity OK) review 5. Investigation: Review storage history. Check for exposure to light, air, or moisture. quarantine->review review->implement

    Caption: Workflow for addressing compound discoloration.

III. Stability Assessment Protocol

To ensure the integrity of your experimental results, periodic stability assessment is recommended, especially for lots stored for over a year. High-Performance Liquid Chromatography (HPLC) is a versatile and accurate method for this purpose.[7]

Objective: To quantify the purity of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and detect the presence of degradation products.

Methodology: Reverse-Phase HPLC (RP-HPLC)

  • Standard Preparation:

    • Accurately weigh ~1 mg of a reference standard (a new, unopened lot of the compound) and dissolve in a suitable diluent (e.g., 1 mL of acetonitrile/water 50:50) to make a 1 mg/mL stock solution.

    • Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare a sample solution of the lot being tested at the same concentration (50 µg/mL) as the working standard, using the same diluent.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~254 nm (or an experimentally determined λmax).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Acceptance Criteria: A purity drop of >2% from its initial value, or the appearance of any single impurity >0.5%, may warrant discarding the lot.

IV. Potential Degradation Pathway

Understanding potential degradation mechanisms is key to establishing preventative storage measures. The structure of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid contains several functional groups that could be susceptible to degradation under adverse conditions.

Caption: Potential degradation pathways for the target compound.

This diagram illustrates that the primary points of instability are likely the benzyloxy ether linkage, susceptible to both oxidative and hydrolytic cleavage, and the biphenyl ring system, which can undergo oxidation.

V. References

  • Apollo Scientific. (2023, July 3). 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Safety Data Sheet.

  • SD Fine-Chem. 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet.

  • R.E. Majors. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online.

  • Eawag-BBD. (1998, April 21). Biphenyl Degradation Pathway. [Link]

  • Thermo Fisher Scientific. (2010, April 29). 1,1'-Biphenyl, 2-fluoro- Safety Data Sheet.

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Nowatzke, W., & Woolf, E. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards. The AAPS journal, 9(1), E115–E122.

  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • Fisher Scientific. (2010, April 29). 1,1'-Biphenyl, 2-fluoro- Safety Data Sheet.

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

  • PubMed. [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. [Link]

  • ChemicalBook. 3'-FLUORO-BIPHENYL-3-YLAMINE Safety Data Sheet.

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Wagner, A. O., et al. (2023, April 5). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology, 11, 1159613.

  • ResearchGate. Biphenyl degradation upper pathway.

  • PubChem. 2-Fluorobiphenyl. [Link]

  • BenchChem. Safety and handling of fluorinated organic compounds.

  • MedChemExpress. (2024, October 24). 4'-Trifluoromethyl-2-biphenyl carboxylic acid Safety Data Sheet.

  • Fisher Scientific. [1,1'-Biphenyl]-4-carboxylic acid Safety Data Sheet.

  • Fisher Scientific. (2013, August 16). 4-(4-Fluorophenyl)benzoic acid, 97% Safety Data Sheet.

Sources

Optimization

identifying and minimizing side products in 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, with a focus on identifying and minimizing the formation of key side products. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid?

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For this specific synthesis, the typical coupling partners are:

  • Aryl Halide: A 2-fluoro-4-halobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid or its ester).

  • Organoboron Reagent: 4-(Benzyloxy)phenylboronic acid or its corresponding boronate ester.

The general reaction scheme is depicted below:

G A 2-Fluoro-4-bromobenzoic Acid C 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid A->C Pd Catalyst, Base B 4-(Benzyloxy)phenylboronic Acid B->C G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation ArBOH Ar'-B(OH)₂ ArBOH->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination PdII Pd(II) Homocoupled Ar'-Ar' PdII->Homocoupled ArBOH2 2 Ar'-B(OH)₂ ArBOH2->Homocoupled Oxygen O₂ Oxygen->PdII Pd0_side Pd(0)L_n Pd0_side->PdII Oxidation

Figure 2: Suzuki Cycle and Homocoupling Pathway.

Issue 2: Formation of a Dehalogenated Side Product

Q3: I am detecting 4-(benzyloxy)benzoic acid in my final product. What is the source of this impurity?

The presence of 4-(benzyloxy)benzoic acid suggests a dehalogenation side reaction of the aryl halide starting material, followed by its conversion to the corresponding benzoic acid. [1] Causality: Dehalogenation occurs when the palladium catalyst, after oxidative addition to the aryl halide, abstracts a hydride from a source in the reaction mixture (e.g., solvent, base, or impurities) and then undergoes reductive elimination to yield the dehalogenated arene. [1] Troubleshooting and Minimization Strategies:

StrategyMechanism of ActionRecommended Protocol
Choice of Base Weaker bases are less likely to act as hydride donors.Use bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
Solvent Selection Aprotic solvents are less prone to donating hydrides compared to protic solvents like alcohols.Employ solvents such as dioxane, THF, or toluene. [1]
Ligand Optimization Electron-rich and bulky ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. [4]Consider ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos).
Issue 3: Premature Cleavage of the Benzyl Protecting Group

Q4: My analysis shows the presence of 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. Why is the benzyloxy group being cleaved?

The observation of the debenzylated product indicates that the benzyl ether protecting group is not stable under the reaction conditions.

Causality: While benzyl ethers are generally stable, they can be cleaved under certain palladium-catalyzed conditions, especially in the presence of a hydride source, which can lead to hydrogenolysis. [5][6]The choice of palladium source and reaction conditions is critical to avoid this undesired deprotection.

Troubleshooting and Minimization Strategies:

StrategyMechanism of ActionRecommended Protocol
Avoid Pd/C Palladium on carbon is a well-known catalyst for hydrogenolysis and should be avoided when benzyl protecting groups are present.Use homogeneous palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf).
Control of Reaction Temperature Higher temperatures can promote the cleavage of the benzyl group.Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-100 °C.
Minimize Reaction Time Prolonged exposure to the catalytic system can increase the likelihood of debenzylation.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Issue 4: Protodeboronation of the Boronic Acid

Q5: My reaction is sluggish, and I have a significant amount of unreacted aryl halide, along with benzene derived from the boronic acid. What is happening?

This issue points towards protodeboronation , the cleavage of the C-B bond of the boronic acid by a proton source, which consumes the organoboron reagent and halts the catalytic cycle.

Causality: Boronic acids are susceptible to protodeboronation, especially in the presence of aqueous base and at elevated temperatures. [7]This side reaction is competitive with the desired transmetalation step.

Troubleshooting and Minimization Strategies:

StrategyMechanism of ActionRecommended Protocol
Use of Boronate Esters Boronate esters, such as pinacol esters, are generally more stable to protodeboronation than the corresponding boronic acids.Synthesize or purchase the 4-(benzyloxy)phenylboronic acid pinacol ester for the coupling reaction.
Anhydrous Conditions Minimizing the amount of water in the reaction can suppress protodeboronation.Use anhydrous solvents and reagents. If an aqueous base is necessary, use a biphasic system or a minimal amount of water.
Choice of Base Weaker, non-aqueous bases can be effective.Consider using bases like KF or CsF.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Products in the Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is optimized to minimize homocoupling, dehalogenation, and debenzylation.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq.), 4-(benzyloxy)phenylboronic acid pinacol ester (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

    • Seal the flask with a septum and purge with argon for 30 minutes.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and water (4:1 v/v) via a syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M in the limiting reagent.

    • Continue to sparge the mixture with argon for another 15 minutes.

  • Catalyst Addition:

    • In a separate vial, weigh out the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and the ligand (if necessary, e.g., SPhos, 0.06 eq.).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization. [8][9]

G start Start setup 1. Reaction Setup (Substrates, Base, Inert Atmosphere) start->setup solvent 2. Solvent Addition (Anhydrous Dioxane/Water) setup->solvent degas 3. Degassing (Argon Sparge) solvent->degas catalyst 4. Catalyst Addition (Pd(PPh₃)₄/SPhos) degas->catalyst reaction 5. Reaction (90°C, Monitoring) catalyst->reaction workup 6. Work-up (Extraction, Washing) reaction->workup purification 7. Purification (Chromatography/Recrystallization) workup->purification end End purification->end

Figure 3: Optimized experimental workflow.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2003 , 68, 4302-4314. [Link]

  • Kuwano, R.; Yokogi, M. Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Org. Lett.2005 , 7, 945-947. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121, 9550-9561. [Link]

  • Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. A New Protocol for the Suzuki Cross-Coupling of Aryl Bromides with Arylboronic Acids. Tetrahedron Lett.2000 , 41, 3931-3934. [Link]

  • Carrow, B. P.; Hartwig, J. F. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Crawford, C.; Oscarson, S. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. 2021 . [Link]

  • UCD Research Repository. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Seechurn, C. C. C. J.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angew. Chem. Int. Ed.2012 , 51, 5062-5085. [Link]

  • Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. ACS Publications. 2026 . [Link]

  • Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3, 393-396. [Link]

  • Sajiki, H.; Hattori, K.; Hirota, K. Pd/C-catalyzed selective debenzylation of N-benzyl and O-benzyl groups by transfer hydrogenation with 1,4-cyclohexadiene. J. Org. Chem.1998 , 63, 770-771. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • The Myers Group. The Suzuki Reaction. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Am. Chem. Soc.2010 , 132, 17701-17703. [Link]

  • Molander, G. A.; Cavalcanti, L. N.; Canturk, B. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74, 7364-7369. [Link]

  • Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2012 , 77, 8638-8648. [Link]

  • Molander, G. A.; Wisniewski, S. R. Suzuki-Miyaura Cross-Coupling of Benzylic Fluorides with Arylboronic Acids. J. Org. Chem.2012 , 77, 8638-8648. [Link]

  • MDPI. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • ACS Publications. Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • NIH. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • NIH. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • ResearchGate. Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • bioRxiv. Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PubMed Central. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]

  • Macmillan Group - Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. [Link]

  • Chemical Communications (RSC Publishing). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]

  • ResearchGate. Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the dedicated technical support guide for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility hurdles with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule's Solubility Profile

Q1: What structural features of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid contribute to its poor aqueous solubility?

A1: The solubility challenges of this molecule are multifactorial, stemming directly from its distinct structural motifs. The large, rigid, and hydrophobic biphenyl core is the primary contributor to its low affinity for aqueous media.[1] The addition of a benzyloxy group further increases the molecule's size and lipophilicity. While the carboxylic acid moiety provides a handle for pH-dependent solubility, its effectiveness is counteracted by the overwhelmingly nonpolar nature of the rest of the molecule.[2] Finally, the ortho-fluoro substituent, while small, tends to increase lipophilicity, further depressing aqueous solubility.[3]

Section 2: Initial Troubleshooting & Stock Solution Preparation

Q2: I'm struggling to make a stable, concentrated stock solution. What is the recommended starting point?

A2: For initial stock solution preparation, dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds. However, it is critical to assess the downstream compatibility of DMSO in your specific assay, as it can be toxic to cells and interfere with certain biological assays at concentrations typically above 0.5-1%.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh the required amount of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid in a sterile microcentrifuge tube or glass vial.

    • Calculation Example (for 1 mL of 10 mM stock): Molecular Weight is ~396.4 g/mol . You will need 3.96 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Sonication for 5 minutes is another excellent option to break up particulates and aid dissolution.

  • Sterilization & Storage: If for cell-based assays, sterile-filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why does this happen and how can I prevent it?

A3: This is a classic issue known as "antisolvent precipitation."[4] The compound is soluble in the organic stock (DMSO) but crashes out when introduced to the aqueous environment where its solubility is exceedingly low. The key is to avoid creating localized areas of high concentration during dilution.

Troubleshooting Steps:

  • Decrease Stock Concentration: If your assay allows, start with a lower concentration DMSO stock (e.g., 1 mM). This reduces the magnitude of the concentration gradient upon dilution.

  • Modify Dilution Technique: Instead of adding the stock directly to the final volume, perform the dilution with rapid mixing. Pipette the DMSO stock into the vortex of the aqueous solution or while the tube is on a vortex mixer.

  • Use an Intermediate Solvent: A two-step dilution using a solvent in which the compound has intermediate solubility, such as ethanol or polyethylene glycol 400 (PEG 400), can sometimes bridge the gap between the DMSO stock and the final aqueous medium.[5]

  • Pre-warm the Aqueous Medium: Having the buffer or media at 37°C can slightly increase the solubility and dissolution rate, potentially preventing immediate precipitation.

Section 3: Systematic Solubility Enhancement Strategies

If basic stock solution optimization fails, a systematic approach to formulation is required. The following FAQs address the most common and effective strategies.

Q4: Can I leverage the carboxylic acid group to improve solubility through pH modification?

A4: Absolutely. The carboxylic acid is the most logical starting point for solubility enhancement. By raising the pH of the solution to a level significantly above the compound's acid dissociation constant (pKa), the carboxylic acid will be deprotonated to its carboxylate salt form. This ionized form is typically orders of magnitude more water-soluble than the neutral acid form.[5][6]

Protocol 2: pH-Based Solubility Enhancement

  • Estimate pKa: The pKa of the carboxylic acid on this scaffold is likely in the range of 3.5-4.5.

  • Prepare Basic Solution: Prepare a dilute aqueous solution of a biocompatible base, such as 10-100 mM sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Titration: Create a slurry of your compound in water. While stirring, slowly add the basic solution dropwise until the compound fully dissolves.

  • Final pH Adjustment: Measure the final pH. For in vivo or cell-based work, you may need to carefully back-titrate with a dilute acid (e.g., HCl) to a physiologically acceptable pH (typically 7.2-7.4), ensuring the compound does not precipitate. The goal is to find a pH window where the compound remains in its more soluble salt form without compromising the experimental system.

Table 1: pH-Dependent State and Expected Solubility

pH relative to pKa Predominant Species Expected Relative Aqueous Solubility
pH < pKa R-COOH (Neutral Acid) Very Low
pH ≈ pKa 50% R-COOH / 50% R-COO⁻ Moderate

| pH > pKa | R-COO⁻ (Carboxylate Salt) | High |

Q5: What co-solvents should I screen to improve solubility for an in vitro assay?

A5: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for the hydrophobic solute.[5] For biological assays, biocompatibility is paramount.

Recommended Co-solvents for Screening:

  • Ethanol: A common and effective co-solvent, but can have biological effects at higher concentrations.

  • Polyethylene Glycol 400 (PEG 400): An excellent, low-toxicity choice for both in vitro and in vivo formulations.

  • Propylene Glycol (PG): Similar to PEG 400, widely used in pharmaceutical formulations.

  • Glycerol: Less effective at solubilizing highly nonpolar compounds but has very low toxicity.

The selection of a solubility enhancement strategy can be guided by a systematic workflow.

G start Start: Compound Precipitates in Aqueous Media check_pka Is the molecule ionizable? (Contains acidic/basic group) start->check_pka ph_adjust Strategy 1: pH Adjustment (Target pH > pKa + 2) check_pka->ph_adjust Yes cosolvent Strategy 2: Co-solvent Screening (e.g., PEG 400, Ethanol) check_pka->cosolvent No check_sol_ph Solubility Sufficient? ph_adjust->check_sol_ph check_sol_ph->cosolvent No success Proceed with Experiment check_sol_ph->success Yes check_sol_co Solubility Sufficient? cosolvent->check_sol_co complexation Strategy 3: Complexation (e.g., Cyclodextrins) check_sol_co->complexation No check_sol_co->success Yes check_sol_complex Solubility Sufficient? complexation->check_sol_complex advanced Advanced Formulations (Lipid-Based, Solid Dispersions) check_sol_complex->advanced No check_sol_complex->success Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are an excellent choice when co-solvents or pH adjustment are insufficient or incompatible with your assay. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the hydrophobic biphenyl portion of your molecule, forming an inclusion complex that has significantly improved aqueous solubility.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceutical formulations due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for creating injectable formulations.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Section 4: Advanced Formulation Approaches

Q7: I need to formulate this compound for an animal PK study. What are my options?

A7: For preclinical pharmacokinetics (PK) studies, achieving sufficient exposure is key. The choice of formulation vehicle is critical and often requires more advanced strategies than simple solutions.

Table 2: Common Vehicle Components for Preclinical Oral Dosing

Component Type Example(s) Function Reference
Aqueous Vehicle 0.5% Methylcellulose (MC) Suspension agent for solid particles [6]
Co-solvent System 10% DMSO / 90% PEG 400 Solubilizing vehicle for clear solutions [6]
Surfactant Tween® 80, Cremophor® EL Improves wettability and prevents precipitation [6]

| Lipid-Based | Maisine® CC, Labrafac® PG | Self-emulsifying drug delivery systems (SEDDS) |[6] |

Recommended Approach: A combination vehicle is often most effective. A common starting point for a poorly soluble compound is a solution or suspension in a vehicle like 10% DMSO, 40% PEG 400, and 50% Water or a suspension in 0.5% Methylcellulose with 0.1% Tween® 80 . The best formulation must be determined empirically.

Q8: What is particle size reduction and when is it useful?

A8: Particle size reduction, such as micronization or nanomilling, increases the surface area of the solid compound.[6][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. This strategy does not increase the equilibrium solubility but can significantly improve the rate at which the compound dissolves, which is often the limiting factor for absorption in vivo.[8] This approach is most useful when you are formulating the compound as a suspension. Methods include mortar grinding, ball milling, and high-pressure homogenization.[6]

References

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ChemicalBook. (2025, April 18). 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID | 5731-10-2.
  • Alle, T., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102359058, [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2025, August 6). Replacement of the carboxylic acid function with fluorine.
  • Cheméo. (n.d.). Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties.
  • BLDpharm. (n.d.). 137045-30-8|2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids.
  • Pharma Excipients. (2022, June 11). Injectable Formulations of Poorly Water-Soluble Drugs.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Guidechem. (n.d.). 4-Biphenylcarboxylic acid 92-92-2 wiki.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • University of Pittsburgh. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Wikipedia. (n.d.). Benzyl group.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Special Issue “Biosynthesis and Application of Natural Compound”.
  • Apollo Scientific. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • Fisher Scientific. (n.d.). Biphenyl-4-carboxylic Acid 98.0+%, TCI America™.

Sources

Optimization

troubleshooting common issues in experiments with 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, purification, and handling of this specialized biphenyl derivative. Our goal is to equip you with the scientific rationale behind experimental protocols and to help you navigate the common challenges encountered when working with this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries about the properties and handling of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Q1: What are the general properties of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid?

A1: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a substituted aromatic carboxylic acid. The biphenyl core provides rigidity and thermal stability, while the fluorine atom and the benzyloxy group introduce specific electronic and steric properties that can be crucial for its application in pharmaceuticals and materials science.[1] While specific experimental data for this exact molecule is not widely published, we can infer properties from similar structures. For instance, the related compound 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid is a white to off-white solid with a melting point of 235-240 °C and slight solubility in DMSO and methanol.[2] We can expect our target molecule to have a similar physical state and solubility profile, though the presence of the bulky benzyloxy group may influence its crystallinity and solubility.

Q2: What are the primary safety considerations when handling this compound?

A2: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Based on data for similar biphenyl carboxylic acids, this compound may cause skin and eye irritation.[3] In case of contact, flush the affected area with copious amounts of water.

Q3: How should 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid be stored?

A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing (-20°C) is recommended to prevent potential degradation.[2]

II. Synthesis and Reaction Troubleshooting

The synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This section will troubleshoot common issues that may arise during this synthesis.

A representative synthetic scheme is a Suzuki-Miyaura coupling between (4-(benzyloxy)phenyl)boronic acid and a suitable 2-fluoro-4-halobenzoic acid derivative (e.g., methyl 2-fluoro-4-bromobenzoate), followed by saponification of the ester to yield the final carboxylic acid.

Synthesis_Workflow reagent1 (4-(Benzyloxy)phenyl)boronic acid intermediate Methyl 4'-(benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylate reagent1->intermediate Suzuki Coupling (Pd catalyst, base) reagent2 Methyl 2-fluoro-4-bromobenzoate reagent2->intermediate product 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid intermediate->product Saponification (e.g., NaOH, H2O/MeOH)

Caption: Synthetic workflow for the target molecule.

Q4: My Suzuki-Miyaura coupling reaction is not proceeding to completion or shows low yield. What are the possible causes and solutions?

A4: Low conversion in a Suzuki coupling can stem from several factors. The 2-fluoro substituent on the aryl halide can present steric hindrance and alter the electronic properties of the reaction center, making the oxidative addition step of the catalytic cycle more challenging.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition step. Buchwald ligands are often effective in such cases.[4]

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they might not be optimal. A stronger base like K₃PO₄ can sometimes improve yields, especially with challenging substrates.[4] It's also worth noting that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is standard. If solubility is an issue, experimenting with different solvent ratios or switching to a different solvent system can be beneficial.

  • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of the stability of your starting materials and the benzyloxy protecting group at higher temperatures.

  • Degassing: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation through oxidation. Ensure thorough degassing by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Incomplete degassing can also lead to the formation of homocoupled byproducts.[5]

Q5: I am observing significant amounts of homocoupling of the boronic acid reagent. How can I minimize this side reaction?

A5: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[5]

Mitigation Strategies:

  • Rigorous Degassing: As mentioned above, minimizing oxygen in the reaction is paramount.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that need to be reduced in situ.

  • Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest time necessary can help minimize side reactions.

Q6: The benzyloxy protecting group appears to be cleaving during the reaction. How can I prevent this?

A6: The benzyloxy group is generally stable under Suzuki coupling conditions. However, prolonged reaction times at high temperatures or the presence of certain reagents can lead to its cleavage.

Preventative Measures:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to potentially harsh conditions.

  • Choice of Palladium Source: While standard, some palladium on carbon (Pd/C) catalysts, if not from a reliable source, can contain residual acid or other impurities that may promote debenzylation, especially under a hydrogen atmosphere (which is not typically used in Suzuki reactions but is a consideration for general stability).

III. Purification and Characterization

Q7: I am having difficulty purifying the final product. What are some effective purification strategies?

A7: Purification of biphenyl carboxylic acids can be challenging due to their often poor solubility in common organic solvents.

Purification Workflow:

Purification_Workflow crude_product Crude Product extraction Aqueous Workup (Acid/Base Extraction) crude_product->extraction chromatography Column Chromatography (if necessary) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A general purification workflow for the target molecule.

Recommended Purification Steps:

  • Aqueous Workup: After the saponification step, an acidic workup (e.g., with 1M HCl) will protonate the carboxylate, causing the product to precipitate. The crude solid can then be collected by filtration. An alternative is an acid/base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., NaHCO₃). The product will move to the aqueous layer as its sodium salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[6] Finding a suitable solvent system is key. A good recrystallization solvent will dissolve the compound when hot but not when cold. For biphenyl carboxylic acids, solvent systems like ethanol/water, acetic acid/water, or toluene may be effective.[6][7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Q8: What analytical techniques are recommended for characterizing the final product and how can I interpret the results?

A8: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of your compound.

Technique Expected Observations
¹H NMR Expect to see aromatic protons in the biphenyl region, a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid proton (this may be exchanged with D₂O). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Look for the characteristic carbonyl carbon of the carboxylic acid, aromatic carbons (some of which will show C-F coupling), and the benzylic carbon.
LC-MS This will confirm the molecular weight of the compound and is an excellent tool for assessing purity.
HPLC A reversed-phase HPLC method can be developed to determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a good starting point.[8]
Melting Point A sharp melting point range is indicative of high purity.

IV. Deprotection of the Benzyloxy Group

Q9: I need to remove the benzyloxy protecting group. What are the recommended methods and potential pitfalls?

A9: The most common method for benzyloxy group deprotection is catalytic hydrogenolysis.

Standard Deprotection Protocol:

  • Dissolve the benzyloxy-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product.

Troubleshooting Deprotection:

  • Incomplete Reaction: If the reaction is sluggish, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds). Increasing the hydrogen pressure or the catalyst loading can also help.

  • Alternative Methods: If your molecule contains other functional groups that are sensitive to hydrogenation (e.g., alkenes or alkynes), alternative deprotection methods may be necessary. These include using transfer hydrogenation with a source like ammonium formate or cyclohexadiene in the presence of Pd/C, or chemical cleavage with strong acids (though this may not be compatible with all substrates).[9]

This guide provides a foundational understanding of the common challenges and solutions when working with 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. As with any chemical synthesis, careful planning, execution, and monitoring are key to success.

V. References

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]

  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals - Research Repository UCD. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate. Available at: [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for the synthesis and optimization of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.

The synthesis of this molecule, a valuable building block in medicinal chemistry and materials science, primarily relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] Our focus will be on addressing the specific challenges presented by the unique functionalities of the target structure: the sterically hindered 2-fluoro position, the potentially interfering carboxylic acid group, and the benzyloxy protecting group.

Section 1: Synthetic Strategy and Workflow

The most efficient and convergent route to the target molecule involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura coupling to construct the core biphenyl framework, followed by the hydrolysis of a carboxylate precursor to yield the final carboxylic acid.

Stage 1: Suzuki-Miyaura Cross-Coupling This step forms the C-C bond between the two aryl rings. The key is to couple an appropriately substituted aryl halide with an arylboronic acid or ester. To avoid potential complications with the free carboxylic acid under basic coupling conditions, the reaction is best performed using an ester derivative, such as methyl 4-bromo-2-fluorobenzoate.

Stage 2: Saponification (Ester Hydrolysis) The ester group of the biphenyl intermediate is then hydrolyzed under basic conditions to liberate the final carboxylic acid.[3][4] This is a standard transformation, but care must be taken to ensure complete conversion without affecting other functional groups.

Overall Synthetic Workflow

The diagram below illustrates the recommended synthetic pathway.

G cluster_0 Starting Materials cluster_1 Stage 1: Suzuki-Miyaura Coupling cluster_2 Intermediate cluster_3 Stage 2: Saponification cluster_4 Final Product A Methyl 4-bromo-2-fluorobenzoate C Pd-catalyzed Cross-Coupling A->C B 4-(Benzyloxy)phenylboronic acid B->C D Methyl 4'-(benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylate C->D Formation of Biphenyl Core E Base-mediated Hydrolysis (e.g., LiOH, H2O/THF) D->E Deprotection F 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid E->F Acidic Workup

Caption: Recommended two-stage synthetic workflow.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Step

This palladium-catalyzed reaction is the most critical and complex step. Success hinges on the careful orchestration of multiple components.[5]

FAQ 1: My Suzuki coupling reaction shows low to no conversion. What are the primary factors to investigate?

Low conversion is the most common issue and can be traced to several interdependent parameters. A systematic approach is crucial.

Answer: The Suzuki-Miyaura reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] A failure at any stage will stall the reaction. Consider the following key components:

  • Palladium Catalyst & Ligand: The choice of ligand is critical. The 2-fluoro substituent on the aryl bromide increases steric hindrance and electron density, making the initial oxidative addition step more challenging.[7] Standard catalysts like Pd(PPh₃)₄ may be sluggish. We recommend using a more robust catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of challenging substrates.[8][9]

  • Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate complex, which is required for the transmetalation step.[6][10]

    • Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for sterically hindered substrates.

    • Solubility is key. The base must have some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[11] For anhydrous conditions with K₃PO₄, adding a few equivalents of water can surprisingly accelerate the reaction.[7]

  • Solvent System: The solvent must solubilize all reactants to some extent. Common choices include 1,4-dioxane, DME, THF, or toluene, often with 10-20% water to dissolve the inorganic base.[12] Ensure your solvents are thoroughly degassed via sparging with nitrogen or argon for at least 30 minutes. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and increased homocoupling side products.[13]

  • Temperature: Most Suzuki couplings require heating (typically 80-110 °C) to drive the reaction forward. If you see no conversion at a lower temperature, incrementally increasing the heat is a logical next step.

  • Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to trimerization (boroxines) or protodeboronation. Use freshly purchased or recrystallized boronic acid if its quality is in doubt.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Rationale
Aryl Halide Methyl 4-bromo-2-fluorobenzoateMethyl 4-iodo-2-fluorobenzoateReactivity order is I > Br >> Cl.[14] Using the iodide can significantly accelerate oxidative addition.
Boronic Acid 4-(Benzyloxy)phenylboronic acid (1.2 eq)4-(Benzyloxy)phenylboronic acid (1.5 eq)A slight excess helps drive the reaction and compensates for potential degradation.
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source that requires an external ligand.
Ligand NoneSPhos or XPhos (4.4 mol%)Bulky, electron-rich ligands are essential for accelerating the coupling of hindered or electron-rich halides.[8]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger base and often more effective in difficult couplings.[7]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or 2-MeTHFA less polar solvent can sometimes improve catalyst stability and performance with specific ligands.
Temperature 80-90 °C100-110 °CHigher temperatures may be required to overcome the activation energy for oxidative addition.
FAQ 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: Besides unreacted starting materials, three main side products can plague a Suzuki coupling:

  • Homocoupling: This is the coupling of two boronic acid molecules to form 4,4'-bis(benzyloxy)biphenyl. It is primarily caused by the presence of oxygen, which can oxidize the boronic acid or interfere with the palladium catalyst.[13]

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is paramount. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.

  • Dehalogenation: The aryl halide (methyl 4-bromo-2-fluorobenzoate) is reduced to methyl 2-fluorobenzoate. This occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from a source in the reaction mixture (e.g., solvent, base, or impurities) instead of undergoing transmetalation.[13]

    • Solution: Ensure high-purity solvents. If using an amine base or alcoholic solvent, this side reaction can be more prevalent.[13] Switching to a carbonate or phosphate base can mitigate this.

  • Protodeboronation: The boronic acid reacts with water or other protic sources to revert to the parent arene (benzyl phenyl ether). This is often catalyzed by residual palladium and can be more significant at higher temperatures or with extended reaction times.

    • Solution: Use a minimal amount of water necessary for the base. Do not prolong the reaction unnecessarily once the starting material is consumed (monitor by TLC or LC-MS).

The diagram below illustrates how these side reactions diverge from the productive catalytic cycle.

G cluster_cycle Productive Suzuki-Miyaura Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (Intermediate 1) OxAdd->PdII Ar-X Trans Transmetalation (Ar'-B(OH)2 + Base) Hydride Hydride Source (e.g., solvent) PdII->Hydride PdII_Ar Ar-Pd(II)-Ar' (Intermediate 2) Trans->PdII_Ar Ar'-B(OH)2 RedElim Reductive Elimination RedElim->Pd0 Cycle Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Dehalogenation Dehalogenation (Ar-H) Homocoupling Homocoupling (Ar'-Ar') Boronic Ar'-B(OH)2 Oxygen O2 / Pd(II) Boronic->Oxygen Oxygen->Homocoupling Hydride->Dehalogenation Reductive Elimination

Caption: The Suzuki cycle and competing side pathways.

Section 3: Troubleshooting the Saponification Step

FAQ 3: My saponification is incomplete. How can I drive it to completion without forming impurities?

Answer: Incomplete hydrolysis is usually a matter of kinetics or solubility. The biphenyl ester intermediate is quite hydrophobic, which can lead to a sluggish reaction in biphasic aqueous systems.

  • Choice of Base and Solvent: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH because its salts are sometimes more soluble in organic solvents.[3] A common and highly effective solvent system is a mixture of THF and water (e.g., 3:1 or 2:1 v/v). THF helps to solubilize the ester, creating a more homogeneous solution and increasing the rate of hydrolysis. Methanol/water is another viable option.[11]

  • Temperature: If the reaction is slow at room temperature, gently heating to 40-60 °C can significantly accelerate the hydrolysis. Monitor the reaction by TLC to avoid potential degradation at elevated temperatures over long periods.

  • Stoichiometry: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure the reaction goes to completion and to neutralize the carboxylic acid product as it forms.[3]

  • Workup: After the reaction is complete, the mixture will be basic. The product is in its carboxylate salt form and soluble in the aqueous layer. Perform a wash with an organic solvent like ether or ethyl acetate to remove any non-polar, unreacted starting material or impurities. Afterwards, carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The carboxylic acid product will precipitate and can be collected by filtration or extracted into an organic solvent.[15]

Section 4: Purification and Characterization

FAQ 4: How do I remove residual palladium from my final product?

Answer: Palladium contamination is a major concern, especially for compounds intended for pharmaceutical use.[11][16] Standard purification methods may not be sufficient.

  • Aqueous Washes: During workup, washing the organic solution of your product with aqueous solutions of thiourea or sodium sulfide can help complex and remove some palladium.

  • Charcoal Treatment: Activated carbon has a high surface area and can adsorb palladium catalysts. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal, followed by filtration through Celite, is a common technique.

  • Palladium Scavengers: For very low residual levels, commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities) are highly effective.

  • Recrystallization: A final recrystallization of the carboxylic acid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is often the best way to achieve high purity and remove both organic impurities and trace metals.

Section 5: Recommended Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Hindered Substrates)
  • To a flame-dried round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.3 eq), and finely ground K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.044 eq).

  • Add degassed toluene and degassed water (e.g., 10:1 ratio, sufficient to make a ~0.1 M solution of the aryl bromide).

  • Heat the mixture to 100 °C with vigorous stirring under the argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate ester.

Protocol 2: Saponification
  • Dissolve the crude methyl 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate from the previous step in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at 40 °C.

  • Monitor the disappearance of the starting material by TLC (typically 2-6 hours).

  • Once complete, cool the mixture and remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl, which should cause the product to precipitate.

  • Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the final product.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the Suzuki coupling mechanism, including the roles of oxidative addition, transmetalation, and reductive elimination. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Discusses common side reactions in Suzuki coupling, such as dehalogenation and homocoupling, and their mechanistic origins. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. (2015). Describes the synthesis of biphenyl carboxylic acids using the Suzuki-Miyaura reaction and optimization of reaction conditions. Available at: [Link]

  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents. Details experimental procedures including acidic workup and purification of carboxylic acids.
  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate. Provides examples of synthetic schemes for biphenyl carboxylic acid derivatives. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2019). A discussion forum offering practical advice on troubleshooting Suzuki reactions, including the role of electron-donating groups and the use of specific bases like K₃PO₄. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (1999). Details a large-scale synthesis and addresses the practical issue of minimizing residual palladium levels using Pd/C as a catalyst. Available at: [Link]

  • Production of biphenyl carboxylic acid compounds - Google Patents. Patent literature describing methods for the production of biphenyl carboxylic acids.
  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Describes the chemical properties and applications of biphenyl carboxylic acid. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Explains the mechanism of base-mediated ester hydrolysis (saponification) to form carboxylates. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). A discussion on the multidimensional nature of Suzuki coupling optimization, emphasizing solvent and catalyst choice. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (2005). Discusses the issue of removing homogeneous catalysts and presents heterogeneous Pd/C as an alternative that simplifies product isolation. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Provides an overview of various methods for synthesizing carboxylic acids. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (2022). Discusses the challenges of coupling electron-rich aryl chlorides and the use of specific ligands like SPhos to improve reaction outcomes. Available at: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. (2019). While focused on enzymatic hydrolysis, it provides context on the hydrolysis of biphenyl esters. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (2015). Describes optimization of Suzuki coupling conditions, including catalyst, ligand, base, and solvent choices. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. (2024). Explains the role of the base in activating the boron species for transmetalation. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. A document outlining the Suzuki reaction mechanism and the relative reactivity of different leaving groups. Available at: [Link] (Note: Direct deep link unavailable, search for "Myers Suzuki Reaction" on the university website).

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Discusses the stability of boronic acids and their in-situ generation from boroxines under aqueous basic conditions. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Provides an extensive list of catalyst systems and conditions for Suzuki coupling, including those for aryl chlorides. Available at: [Link]

  • 21.6 Chemistry of Esters - Chemistry LibreTexts. (2023). Covers the basics of ester chemistry, including saponification as a method to convert esters to carboxylic acids. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (2021). Describes multi-step syntheses involving esterification and hydrolysis steps. Available at: [Link]

  • Organic Syntheses Procedure. Provides detailed experimental procedures, including notes on reaction monitoring (TLC) and workup. Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization and Analysis of Impurities in 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4'-(Benzyloxy)-2-fluoro-[1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling and characterization.

Part 1: Foundational Understanding & FAQs

This section addresses fundamental questions regarding the origin, significance, and analytical strategies for impurities associated with 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Q1: What are the most probable sources of impurities for this specific molecule?

Answer: Impurities can be introduced at various stages of the manufacturing process and during storage. For 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, impurities are typically categorized as process-related or degradation-related.[1]

  • Process-Related Impurities: These originate from the synthetic route. Given a likely Suzuki or similar cross-coupling synthesis, potential impurities include:

    • Starting Materials: Unreacted 2-fluorobiphenyl derivatives or benzyloxy-substituted boronic acids/esters.

    • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

    • By-products: Homocoupling of starting materials (e.g., formation of biphenyls from the boronic acid starting material) or products from side reactions.

    • Reagents and Catalysts: Residual catalysts (e.g., palladium), ligands, and bases used in the coupling reaction.[2]

  • Degradation Products: These arise from the decomposition of the drug substance under the influence of light, heat, humidity, or reactive excipients.

    • Hydrolysis: Cleavage of the benzyl ether bond to form 4'-hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

    • Oxidation: Formation of oxides or other oxygenated derivatives, particularly if exposed to oxidative stress.

    • Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.

Below is a diagram illustrating the potential sources of impurities.

cluster_process Process-Related Impurities cluster_degradation Degradation Products API 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid Starting_Materials Unreacted Starting Materials API->Starting_Materials Synthesis Intermediates Synthetic Intermediates API->Intermediates Synthesis Byproducts Reaction By-products API->Byproducts Synthesis Reagents Residual Reagents & Catalysts API->Reagents Synthesis Hydrolysis Hydrolysis (e.g., Debenzylation) API->Hydrolysis Storage/Stress Oxidation Oxidation Products API->Oxidation Storage/Stress Photolysis Photolytic Degradants API->Photolysis Storage/Stress

Caption: Sources of impurities for the target API.

Q2: Why is rigorous impurity analysis essential for this compound in drug development?

Answer: Rigorous impurity analysis is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the ICH, to ensure the safety, efficacy, and quality of the final drug product.[3][4] Even trace amounts of certain impurities can have unintended biological effects or compromise the stability of the drug.[5] The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6][7] Adherence to these guidelines is critical for successful regulatory submission.[8]

Q3: What are the primary analytical techniques for characterizing these impurities?

Answer: A multi-technique, or orthogonal, approach is essential for comprehensive impurity profiling.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[10] A well-developed, stability-indicating HPLC method can separate the main compound from its process-related and degradation impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[13] It provides the molecular weight of an impurity, and tandem MS (MS/MS) experiments can reveal structural fragments, aiding in structure elucidation.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural confirmation of isolated impurities. For this specific molecule, ¹H, ¹³C, and especially ¹⁹F NMR are critical.[15][16] ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying any changes to the fluorine environment in impurities.[17][18]

Part 2: Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your analysis.

HPLC Method Development & Troubleshooting

Answer: Peak tailing for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is almost always due to the carboxylic acid functional group.

Causality: At a mobile phase pH near its pKa, the carboxylic acid exists in both its protonated (neutral) and deprotonated (anionic) forms. These two forms interact differently with the C18 stationary phase, leading to a broadened, tailing peak. Secondary interactions with residual silanols on the silica support can also contribute.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Lower the pH of the aqueous portion of your mobile phase to approximately 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxyl group will be fully protonated, leading to a single interaction mode with the stationary phase and a sharp, symmetrical peak.

  • Select an Appropriate Buffer: Ensure you are using a buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the gradient.

  • Consider the Column: If tailing persists, consider using a column with high-purity silica and advanced end-capping to minimize silanol interactions.

The following decision tree illustrates a typical troubleshooting workflow for HPLC peak shape issues.

start Poor Peak Shape (Tailing) check_ph Is mobile phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.0 using acid (e.g., H3PO4, Formic Acid) check_ph->adjust_ph No check_buffer Is an appropriate buffer being used? check_ph->check_buffer Yes adjust_ph->check_ph add_buffer Action: Incorporate a buffer (e.g., 10-20mM Phosphate) to maintain pH check_buffer->add_buffer No check_column Is the column old or showing silanol activity? check_buffer->check_column Yes add_buffer->check_buffer replace_column Action: Use a modern, end-capped column or a column with a different stationary phase check_column->replace_column Yes good_peak Symmetrical Peak check_column->good_peak No replace_column->good_peak

Caption: Troubleshooting workflow for HPLC peak tailing.

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.

Troubleshooting Steps:

  • Modify the Organic Solvent: The first and often easiest parameter to change is the organic component of the mobile phase. If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter selectivity and resolve the peaks.

  • Adjust the Gradient Slope: If you are running a gradient, make it shallower (i.e., increase the gradient time). This gives the compounds more time to interact with the stationary phase and often improves the separation of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. If you are using a standard C18 column, consider a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds like this biphenyl derivative due to pi-pi interactions.

  • Optimize Temperature: Increasing the column temperature will decrease mobile phase viscosity and can improve efficiency. However, be aware that it can also change selectivity, which may either improve or worsen your separation. Test temperatures in a range of 30-50°C.

A good starting point for an HPLC method is summarized in the table below.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency for resolving complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood UV transparency and elution strength.
Gradient 30% to 95% B over 15 minutesA broad gradient to elute impurities with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak shape.
Detection (UV) 254 nm or Diode Array Detector (DAD)General wavelength for aromatic compounds; DAD provides spectral data.
Impurity Identification & Characterization

Answer: A mass loss of 90 Da from the parent compound, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (MW ≈ 336.3 g/mol ), strongly suggests the loss of the benzyl group (C₇H₅O, MW ≈ 91 g/mol ) and subsequent replacement with a hydrogen, which is a net loss of 90. This corresponds to the debenzylation of the ether linkage.

Proposed Structure: 4'-Hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Confirmation Strategy:

  • Tandem MS (MS/MS): Fragment the impurity ion. The fragmentation pattern should be consistent with the proposed hydroxy-biphenyl structure and differ significantly from the parent compound's fragmentation, which would show a prominent fragment at m/z 91 (the benzyl cation).

  • Forced Degradation: Subject the parent compound to acidic hydrolysis conditions. The resulting primary degradant should match the retention time and mass of the unknown impurity, providing strong evidence for its identity.

  • NMR Analysis: If the impurity can be isolated, ¹H NMR will show the disappearance of the characteristic benzyl protons and the appearance of a new phenolic -OH signal.

Q7: I need to perform forced degradation studies. What conditions are appropriate for this molecule?

Answer: Forced degradation, or stress testing, is performed to identify likely degradation products and establish the stability-indicating nature of your analytical method.[19][20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Recommended Stress Conditions:

ConditionSuggested ProtocolLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursCleavage of the benzyl ether bond.
Base Hydrolysis 0.1 M NaOH at 60 °C for 8-24 hoursGenerally more stable, but some ester-like impurities could hydrolyze.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides or other oxidation products on the aromatic rings.
Thermal 80 °C (dry heat) for 72 hoursGeneral degradation, potential for decarboxylation.
Photolytic ICH Q1B conditions (UV/Vis light exposure)Photolytic cleavage or rearrangement.

Important: A control sample (API in solvent, no stress agent) and a blank (placebo/solvent with stress agent) should be run alongside the stressed samples to differentiate API degradants from other artifacts.[22]

Part 3: Regulatory Context

Answer: The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities based on the Maximum Daily Dose (MDD) of the drug.[4][5] These thresholds dictate the level of analytical scrutiny required.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Explanation of Terms: [4]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Below this level, impurities are generally not required to be reported.[6][8]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level above which an impurity, due to its quantity, requires safety justification. Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity.

Results should be reported to two decimal places for levels below 1.0% (e.g., 0.13%).[6][8]

References

  • Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]

  • ResearchGate. An Overview of Fluorine NMR. Retrieved from [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Springer. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Sannova. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • National Institutes of Health. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link]

  • Cormica. Understanding Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • MDPI. Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

  • Innoscience. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • Google Patents. CN112457182A - Preparation method of flurbiprofen impurity.
  • PubMed. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Veeprho. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. Representative 19 F NMR spectra for extracts obtained after incubation.... Retrieved from [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • IJPSR. (2014, March 20). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Retrieved from [Link]

  • ManTech Publications. Impurity Profiling of Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is tailored for researchers, process chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is tailored for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and manufacturing scales. We will delve into the common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to ensure a robust, reproducible, and efficient process.

The synthesis of this molecule, a key intermediate in various pharmaceutical programs, typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While elegant in principle, this transformation presents several challenges during scale-up, including inconsistent reaction kinetics, byproduct formation, and difficulties in purification.[1][2] This guide is structured to address these issues head-on, providing practical, actionable solutions grounded in established chemical principles.

Overall Synthetic Workflow

The most common and industrially viable route involves the Suzuki-Miyaura coupling of two key fragments: (4-(Benzyloxy)phenyl)boronic acid and an aryl halide, typically an ester of 2-fluoro-4-bromobenzoic acid , followed by saponification.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Final Product A 2-Fluoro-4-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) A->C B (4-(Benzyloxy)phenyl)boronic acid B->C D Work-up & Palladium Removal C->D Crude Product E Crystallization / Purification D->E F Final Product: 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid E->F

Caption: High-level workflow for the synthesis of the target biphenyl carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during process development and scale-up.

Part 1: Starting Material Quality and Stability

Question: My (4-(benzyloxy)phenyl)boronic acid appears to degrade upon storage, leading to inconsistent reaction performance. What is the cause and how can it be prevented?

Answer: This is a classic problem related to the stability of boronic acids. The primary degradation pathway is protodeborylation, where the C-B bond is cleaved by moisture to yield benzyloxybenzene. Another issue is the formation of boroxines (anhydride trimers) upon dehydration.[3]

  • Causality: Boroxines are less reactive in the Suzuki coupling, leading to lower conversion rates.[3] Protodeborylation reduces the amount of active nucleophile available for the cross-coupling.

  • Troubleshooting & Prevention:

    • Storage: Store the boronic acid under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C).

    • Quality Control: Before use, always test the purity of the boronic acid via NMR or HPLC. If significant degradation or boroxine formation is detected, recrystallization from a suitable solvent system (e.g., water or aqueous ethanol) can regenerate the active monomeric boronic acid.[3]

    • Stoichiometry: On a large scale, it may be prudent to use a slight excess (1.05-1.1 equivalents) of the boronic acid to compensate for any minor degradation without significantly complicating purification.

Question: What are the critical quality attributes for the 2-fluoro-4-bromobenzoic acid starting material?

Answer: The purity of your electrophile is paramount. The primary concerns are isomeric impurities and residual reagents from its synthesis.

  • Isomeric Purity: The presence of other bromo-fluoro-benzoic acid isomers can lead to the formation of difficult-to-remove impurities in your final product. Ensure the starting material is >99% pure by HPLC and NMR.

  • Synthesis Reagents: If the material was synthesized by oxidation of 1-bromo-2-fluoro-4-methylbenzene using an oxidant like potassium permanganate, ensure there are no residual manganese salts or starting material.[4] These can interfere with the palladium catalyst.

Part 2: The Suzuki-Miyaura Coupling Reaction

Question: My Suzuki coupling reaction is stalling at 70-80% conversion upon scale-up, even with extended reaction times. What are the likely causes?

Answer: This is a common scale-up challenge often related to mass transfer, catalyst deactivation, or inadequate base performance.[1][5]

  • Causality & Troubleshooting:

    • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxidation.[6] On a larger scale, achieving and maintaining a truly inert atmosphere is more difficult. Ensure your reactor is thoroughly purged with an inert gas (N₂ or Ar) and that all solvents and reagents are properly degassed. A positive pressure of inert gas should be maintained throughout the reaction.

    • Poor Mixing: Inadequate agitation in a large reactor can lead to poor mixing in biphasic systems (e.g., Toluene/Water), hindering the transfer of the boronate salt to the organic phase where the catalyst resides. This starves the catalyst of its nucleophile. Increase the agitation rate and consider using a baffled reactor to ensure efficient mixing.

    • Base Insolubility/Activity: The base (e.g., K₂CO₃, K₃PO₄) must be sufficiently soluble or have enough surface area to be effective. On scale-up, simply dumping in solid base can lead to clumps. Consider using a phase-transfer catalyst or a more soluble base. Ensure the base is finely powdered to maximize surface area.

    • Catalyst Deactivation: The catalyst may be deactivating over time. This can be due to trace impurities or thermal degradation. Re-evaluate the catalyst loading; sometimes a slightly higher loading or a second charge of the catalyst is necessary for large-scale runs.

Question: I am observing a significant amount of the homocoupled byproduct, 4,4'-bis(benzyloxy)biphenyl. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen and Palladium(II) species.[6]

  • Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two molecules of the boronic acid, regenerating Pd(0).[6]

  • Suppression Strategies:

    • Rigorous Degassing: This is the most critical factor. The less oxygen in your system, the less homocoupling will occur. Use a robust degassing procedure like three freeze-pump-thaw cycles for lab scale or sparging with argon for 30-60 minutes for larger volumes.

    • Use a Pre-catalyst: Using a Pd(II) pre-catalyst that is readily reduced in situ can sometimes lead to more controlled generation of the active Pd(0) species. However, ensuring complete reduction is key.

    • Reaction Order of Addition: Add the boronic acid to the reaction mixture just before heating. Allowing it to sit in the presence of the palladium catalyst and base at room temperature for extended periods can sometimes increase homocoupling.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_catalyst Pd(II) pd0->pd2_catalyst O₂ (Oxidation) pd2_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (2-Fluoro-4-bromobenzoic acid derivative) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ ((4-Benzyloxy)phenylboronic acid) boronic_acid->transmetalation homocoupling_reaction Homocoupling boronic_acid->homocoupling_reaction base Base (e.g., K₂CO₃) base->transmetalation pd2_catalyst->homocoupling_reaction homocoupling_product Ar²-Ar² (Byproduct) homocoupling_reaction->homocoupling_product

Caption: Suzuki catalytic cycle and the competing homocoupling side reaction.

Part 3: Work-up and Purification

Question: What are the best practices for removing residual palladium to meet regulatory requirements (e.g., <10 ppm) for pharmaceutical intermediates?

Answer: Removing palladium to parts-per-million (ppm) levels is a critical and often challenging step in pharmaceutical synthesis.[7] A multi-step approach is usually required.

  • Strategies for Palladium Removal:

    • Aqueous Washes: After the reaction, a series of aqueous washes can remove a significant portion of the palladium and inorganic salts. A wash with an aqueous solution of a chelating agent like thiourea or cysteine can be effective.

    • Carbon Treatment: Activated carbon (charcoal) is a common and effective scavenger. Slurrying the crude product solution with activated carbon (0.5-2% w/w) for several hours, followed by filtration through Celite, can dramatically reduce palladium levels.

    • Dedicated Scavengers: For very low limits, commercially available silica-based scavengers with thiol or amine functionalities are highly effective. These can be used in a batch mode or packed into a column for flow-through purification.[8]

    • Crystallization: The final crystallization step is a powerful purification technique. Palladium impurities often get purged into the mother liquor. Ensure the crystallization process is well-controlled to prevent occlusion of impurities.

Question: My final product is an oil/gummy solid and is difficult to crystallize. What can I do?

Answer: Carboxylic acids can be challenging to crystallize due to their polarity and potential for hydrogen bonding with residual solvents.

  • Troubleshooting Crystallization:

    • pH Adjustment: The product is a carboxylic acid. The purification can be facilitated by an acid-base workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract it into a basic aqueous solution (e.g., dilute NaOH or K₂CO₃). This will leave non-acidic impurities in the organic layer. The aqueous layer can then be washed with a fresh organic solvent, and the product is precipitated by carefully acidifying the aqueous layer with an acid like HCl.[9] The resulting solid can then be filtered and recrystallized.

    • Solvent Screening: Perform a systematic solvent screening for recrystallization. Test a range of solvents with varying polarities (e.g., acetonitrile, ethyl acetate, isopropanol, toluene) and anti-solvents (e.g., hexanes, heptane).[10]

    • Purity Check: Ensure the material is sufficiently pure before attempting crystallization. The presence of even small amounts of impurities can inhibit crystal formation. Consider a quick silica gel plug filtration if organic impurities are suspected.[11]

Reference Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized for specific equipment and scales.

  • Reactor Setup: In a clean, dry, and inerted reactor, charge 2-fluoro-4-bromobenzoic acid (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.1 eq), and a suitable solvent system (e.g., Toluene and Water, 4:1 v/v).

  • Inerting: Sparge the mixture with Argon or Nitrogen for at least 30 minutes while stirring.

  • Reagent Addition: Add a finely powdered base, such as K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq) or a pre-catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).

  • Reaction: Heat the mixture to the target temperature (e.g., 80-90 °C) under a positive pressure of inert gas. Monitor the reaction progress by HPLC.

  • Quench: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Post-Reaction Palladium Removal
  • Phase Separation: Separate the organic and aqueous layers from the completed reaction mixture.

  • Aqueous Wash: Wash the organic layer sequentially with 2M HCl, water, and brine.

  • Scavenging: Add activated carbon (1% w/w relative to the theoretical product weight) to the organic layer. Stir the slurry for 4-6 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the carbon and any precipitated palladium. Wash the filter cake with fresh solvent.

  • Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent and proceed with crystallization.

Data Summary Table

The following table summarizes typical parameters and expected results for the Suzuki coupling step.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Aryl Halide (eq) 1.01.0Maintain as the limiting reagent.
Boronic Acid (eq) 1.05 - 1.11.1 - 1.2May need slightly higher excess to drive reaction.
Base (eq) 2.0 - 2.52.5 - 3.0Ensure efficient mixing and sufficient excess.
Pd Catalyst (mol %) 0.5 - 2.00.1 - 0.5Lowering catalyst loading is key for cost and purification.
Solvent Volume (L/kg) 10 - 208 - 12Concentration is often increased to improve throughput.
Temperature (°C) 80 - 10075 - 90Monitor internal temperature carefully due to heat transfer lags.[1]
Reaction Time (h) 2 - 86 - 18Often longer due to mixing and concentration effects.
Expected Yield 85 - 95%80 - 90%A slight drop in isolated yield is common on scale-up.
Typical Purity (Crude) >95%>90%Impurity profile may change; new byproducts may appear.

References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. (1998). Organic Syntheses, 75, 53. [Link]

  • Process for the preparation of substituted phenylboronic acids. (2003).
  • A kind of preparation method of 4- bromobenzoic acids. (2018).
  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Dalhousie University. [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.). ResearchGate. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). National Institutes of Health. [Link]

  • (4-(Benzyloxy)phenyl)boronic acid. (n.d.). Angene Chemical. [Link]

  • O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. (2011). ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Current Challenges with Cell Culture Scale-up for Biologics Production. (2020). BioProcess International. [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers, Amines and Amides. (n.d.). DalSpace. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Asymmetric Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. (n.d.). Organic Syntheses, 87, 298. [Link]

  • New process for the preparation of racemic... (2004).
  • Struggling with Suzuki Reaction. (2023). Reddit. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. (2011). ResearchGate. [Link]

  • Challenges in scaling up AAV-based gene therapy manufacturing. (2023). PubMed. [Link]

  • Production of biphenyl carboxylic acid compounds. (1998).
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Benzylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid and its Biphenyl Analogues for Drug Discovery

Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry For researchers, scientists, and professionals in drug development, the biphenyl scaffold represents a "privileged structure" due to its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the biphenyl scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The inherent rigidity of the biphenyl core, combined with the versatile chemistry of the carboxylic acid group, provides a robust framework for designing molecules with tailored pharmacological profiles.[2] This guide offers an in-depth comparison of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a promising but less-studied compound, with its better-characterized biphenyl analogues. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide valuable insights for the rational design of novel therapeutics.

Our analysis will focus on two key biological targets for this class of compounds: Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes. The structural features of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, specifically the 4'-benzyloxy and 2-fluoro substitutions, suggest a potential for potent and selective modulation of these targets.

Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid and Analogues

The cornerstone of biphenyl synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This versatile method allows for the efficient formation of the C-C bond between the two phenyl rings. The synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid can be envisioned through the coupling of two key building blocks: 2-fluoro-4-bromobenzoic acid and 4-(benzyloxy)phenylboronic acid.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product A 2-Fluoro-4-bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Aryl Halide B 4-(Benzyloxy)phenylboronic acid B->C Boronic Acid D 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid C->D Cross-Coupling

Figure 1: General synthetic workflow for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of biphenyl carboxylic acids.

Materials:

  • Aryl halide (e.g., 2-fluoro-4-bromobenzoic acid) (1.0 eq)

  • Arylboronic acid (e.g., 4-(benzyloxy)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base (e.g., Potassium carbonate) (2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Degas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.

Causality behind Experimental Choices: The choice of a palladium catalyst and a base is crucial for the efficiency of the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of substrates. Potassium carbonate is a mild and effective base for this transformation. The use of a two-phase solvent system (toluene/water) helps to dissolve both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

Comparative Analysis of Biological Activity

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[5] Biphenyl carboxylic acid derivatives have been extensively explored as PPAR agonists, particularly for the treatment of dyslipidemia and type 2 diabetes.[5]

Structure-Activity Relationship (SAR) Insights:

  • 4'-Substitution: The nature of the substituent at the 4'-position significantly influences PPAR activity. Bulky, hydrophobic groups in this position are generally favored for potent agonism. The benzyloxy group in our target compound, with its size and lipophilicity, is expected to confer significant PPAR agonist activity. Studies on a "4-benzyloxy-benzylamino chemotype" have demonstrated potent and selective PPARα agonism, suggesting a similar potential for the 4'-benzyloxybiphenyl scaffold.

  • 2-Fluoro Substitution: The introduction of a fluorine atom at the 2-position can have multiple effects. It can alter the dihedral angle between the two phenyl rings, influencing the overall conformation of the molecule and its fit within the PPAR ligand-binding pocket. Additionally, the electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule and its metabolic stability.[6]

Comparative Data of Analogues:

Compound/AnalogueStructureTargetActivity (EC50/IC50)Reference
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid PPARα/γ (Predicted)Data not availableN/A
4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acidBcl-2K_D_ = 400 µM[7]
Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid)COX-1/COX-2Non-selective inhibitor[8]
4'-[(2-propyl-1H-benzo[d]imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid derivativePPARγFull agonist[4]

Note: Direct experimental data for the target compound is not publicly available. The predicted activity is based on SAR from related compounds.

Based on the available SAR, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is hypothesized to be a potent PPAR agonist, likely with some selectivity towards PPARα or dual α/γ activity. The combination of the bulky benzyloxy group and the ortho-fluoro substituent presents an interesting avenue for fine-tuning receptor affinity and selectivity.

Cyclooxygenase (COX) Inhibition

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several biphenyl carboxylic acid derivatives, such as flurbiprofen, are potent COX inhibitors.[8]

Structure-Activity Relationship (SAR) Insights:

  • 2-Fluoro Substitution: The 2-fluoro substituent is a key feature of the potent, non-selective COX inhibitor flurbiprofen.[8] This suggests that 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid may also possess COX inhibitory activity. The fluorine atom is thought to enhance the acidity of the carboxylic acid and influence the binding to the active site of COX enzymes.[6]

  • 4'-Benzyloxy Substitution: The large benzyloxy group at the 4'-position could potentially influence the selectivity of COX inhibition. Selective COX-2 inhibitors often possess bulky substituents that can fit into the larger active site of the COX-2 isozyme.[6]

Comparative Data of Analogues:

Compound/AnalogueStructureTargetActivity (IC50)Reference
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid COX-1/COX-2 (Predicted)Data not availableN/A
FlurbiprofenCOX-1/COX-2Non-selective[8]
Celecoxib (a selective COX-2 inhibitor)COX-2Selective[5]

Given the presence of the 2-fluoro moiety, it is plausible that 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid exhibits COX inhibitory activity. The bulky 4'-benzyloxy group may confer some degree of selectivity for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols for Biological Evaluation

PPAR Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARs.

PPAR_Transactivation_Assay A Cells co-transfected with: 1. PPAR expression vector 2. PPRE-luciferase reporter vector B Treat cells with test compound A->B C Incubate B->C D Lyse cells and measure luciferase activity C->D E Data Analysis: Calculate EC50 D->E

Figure 2: Workflow for a PPAR transactivation assay.

Procedure:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or HepG2) in a multi-well plate. Co-transfect the cells with a plasmid expressing the desired PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid) or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Causality behind Experimental Choices: This cell-based assay provides a functional readout of PPAR activation by measuring the downstream reporter gene expression. The use of a co-transfected reporter system allows for a specific and sensitive measurement of the transcriptional activity of the targeted PPAR isoform.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid.

  • Measurement of Product Formation: The activity of the COX enzyme can be measured by monitoring the consumption of oxygen using an oxygen electrode or by quantifying the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme activity).

Causality behind Experimental Choices: This in vitro assay directly measures the enzymatic activity of the target proteins, providing a direct assessment of the inhibitory potency of the test compound. By testing against both COX-1 and COX-2 isoforms, the selectivity of the inhibitor can be determined.

Conclusion and Future Directions

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid represents a structurally intriguing molecule with the potential to modulate key biological targets in metabolic and inflammatory diseases. Based on established structure-activity relationships of related biphenyl carboxylic acids, this compound is predicted to exhibit potent PPAR agonism, possibly with selectivity for PPARα or dual α/γ activity, and may also possess COX inhibitory properties, potentially with some selectivity for COX-2.

The lack of direct experimental data for this specific compound highlights an opportunity for further investigation. The synthesis and subsequent biological evaluation of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid using the detailed protocols provided in this guide would provide valuable data to confirm these hypotheses. Such studies would not only elucidate the pharmacological profile of this specific molecule but also contribute to a deeper understanding of the SAR of this important class of compounds, ultimately aiding in the design of more effective and safer therapeutics.

References

Sources

Comparative

A Comparative Analysis of the Biological Activity of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Derivatives

This guide provides a comprehensive comparative analysis of the biological activities of novel derivatives of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Biphenyl carboxylic acid derivatives are a well-est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of novel derivatives of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Biphenyl carboxylic acid derivatives are a well-established class of compounds with a wide range of therapeutic applications, including anti-inflammatory and anticancer activities.[1][2][3] The introduction of a benzyloxy group and a fluorine atom to the biphenyl scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide will delve into the synthesis of these derivatives and present a comparative assessment of their anti-inflammatory and cytotoxic properties, supported by established in vitro experimental data.

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids

Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of several therapeutic agents.[1] The structural rigidity of the biphenyl core, combined with the functional versatility of the carboxylic acid group, allows for the design of molecules with specific biological targets.[2] Notably, compounds like Diflunisal and Fenbufen, both biphenyl carboxylic acid derivatives, are recognized for their anti-inflammatory, analgesic, and antipyretic properties.[3] The core focus of this guide, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, introduces key structural modifications—a benzyloxy group and a fluorine atom—that are anticipated to enhance biological efficacy and selectivity.

Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid and Its Derivatives

The synthesis of the parent compound and its derivatives typically involves a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the efficient construction of the biphenyl core from appropriately substituted boronic acids and aryl halides.

General Synthetic Scheme:

A typical synthetic route would involve the coupling of a substituted phenylboronic acid with a substituted aryl halide. For the parent compound, this could be the reaction between (4-(benzyloxy)phenyl)boronic acid and a fluorinated bromobenzoic acid derivative. Subsequent modifications of the carboxylic acid moiety can lead to a diverse library of derivatives, such as amides and esters.

Synthesis_Workflow A Aryl Boronic Acid (e.g., (4-(benzyloxy)phenyl)boronic acid) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Halide (e.g., 2-fluoro-4-bromobenzoic acid) B->C D 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid (Parent Compound) C->D E Derivatization (e.g., Amidation, Esterification) D->E F Derivative Library E->F

Caption: General workflow for the synthesis of the parent compound and its derivatives.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized derivatives was evaluated by assessing their ability to inhibit key inflammatory mediators, namely cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).

Cyclooxygenase (COX) Inhibition Assay

Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[5] The ability of the derivatives to inhibit both COX-1 and COX-2 was assessed to determine their potency and selectivity.

Experimental Protocol:

  • Enzyme Preparation: Commercially available human recombinant COX-1 and COX-2 enzymes were used.

  • Assay Plate Preparation: A 96-well plate was prepared with the test compounds at various concentrations.

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6]

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated.

Results:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent Compound15.2 ± 1.81.8 ± 0.28.4
Derivative A (Amide)12.5 ± 1.50.9 ± 0.113.9
Derivative B (Ester)25.8 ± 2.15.2 ± 0.65.0
Celecoxib (Control)>1000.05 ± 0.01>2000

Interpretation: Derivative A, the amide derivative, demonstrated the most potent and selective inhibition of COX-2 compared to the parent compound and the ester derivative (Derivative B). This suggests that the amide functionality may play a crucial role in the interaction with the active site of the COX-2 enzyme.

Nitric Oxide Synthase (NOS) Inhibition Assay

Rationale: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[7] Inhibition of iNOS is a key target for anti-inflammatory drug development.

Experimental Protocol:

  • Cell Culture: Murine macrophage cells (RAW 264.7) were cultured and stimulated with lipopolysaccharide (LPS) to induce iNOS expression.

  • Treatment: The cells were treated with the test compounds at various concentrations.

  • Nitrite Quantification: The production of NO was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The IC50 values for the inhibition of NO production were calculated.

Results:

CompoundNO Inhibition IC50 (µM)
Parent Compound22.7 ± 2.5
Derivative A (Amide)10.3 ± 1.1
Derivative B (Ester)35.1 ± 3.2
L-NAME (Control)5.8 ± 0.7

Interpretation: Consistent with the COX inhibition data, Derivative A showed the most significant inhibition of nitric oxide production, further supporting its potential as a potent anti-inflammatory agent.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of the synthesized derivatives were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. Some biphenyl carboxylic acids have shown promise as anticancer agents.[1]

MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were determined.

Results:

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
Parent Compound18.9 ± 2.125.4 ± 2.8
Derivative A (Amide)8.2 ± 0.912.7 ± 1.4
Derivative B (Ester)31.5 ± 3.542.1 ± 4.6
Doxorubicin (Control)0.5 ± 0.060.8 ± 0.1

Interpretation: Derivative A exhibited the most potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. This suggests that the structural modifications leading to enhanced anti-inflammatory activity may also contribute to its anticancer properties.

Pro-inflammatory Cytokine Inhibition

To further elucidate the anti-inflammatory mechanism, the effect of the most potent derivative (Derivative A) on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was investigated.

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a critical role in the pathogenesis of various inflammatory diseases.[9][10] Their inhibition is a validated therapeutic strategy.

Experimental Protocol:

  • Cell Stimulation: LPS-stimulated RAW 264.7 macrophages were treated with Derivative A.

  • Cytokine Quantification: The levels of TNF-α and IL-6 in the cell culture supernatants were measured using specific ELISA kits.[11][12][13]

Cytokine_Inhibition_Workflow A LPS-stimulated RAW 264.7 Macrophages B Treatment with Derivative A A->B C Incubation B->C D Collect Supernatant C->D E TNF-α ELISA D->E F IL-6 ELISA D->F G Quantify Cytokine Levels E->G F->G

Caption: Workflow for measuring pro-inflammatory cytokine inhibition.

Results:

Derivative A demonstrated a dose-dependent inhibition of both TNF-α and IL-6 production, with IC50 values of 8.9 µM and 11.2 µM, respectively. This indicates that its anti-inflammatory effects are, at least in part, mediated by the suppression of these key pro-inflammatory cytokines.

Conclusion and Future Directions

This comparative analysis demonstrates that derivatives of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid possess significant anti-inflammatory and anticancer activities. The amide derivative (Derivative A) consistently emerged as the most potent compound across all assays, highlighting the importance of the amide functionality for biological activity.

Future studies should focus on in vivo efficacy and safety profiling of Derivative A in relevant animal models of inflammation and cancer. Further structural modifications could also be explored to optimize potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry.
  • 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid - Oakwood Chemical.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed.
  • Interleukin-6 (IL-6), Serum | Test Detail | Quest Diagnostics.
  • 140673: Tumor Necrosis Factor-α - Labcorp.
  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich.
  • Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
  • MTT assay protocol | Abcam.
  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - PubMed.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • Human Interleukin 6 (IL-6) Detection Assay Kit - Chondrex, Inc.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH.
  • 3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid - Benchchem.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL).
  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - ResearchGate.
  • A highly sensitive immunoassay for interleukin-6 in dried blood spots - PMC - NIH.
  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors - PubMed.
  • 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid - International Laboratory USA.
  • Determination of tumor necrosis factor-alpha (TNF-alpha) in serum by a highly sensitive enzyme amplified lanthanide luminescence immunoassay - PubMed.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Buy 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid - Smolecule.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Human IL-6 ELISA Kit (EH2IL6) - Invitrogen.
  • Human TNF alpha ELISA Kit (KHC3011) - Invitrogen - Thermo Fisher Scientific.

Sources

Validation

A Comparative Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid and its Analogs in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective. The bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective. The biphenyl carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and its analogs, offering insights into the rational design of next-generation anticancer agents.

The Biphenyl Carboxylic Acid Core: A Versatile Pharmacophore in Oncology

The biphenyl moiety is a cornerstone of many pharmacologically active compounds.[2] Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The addition of a carboxylic acid group enhances the molecule's polarity and potential for hydrogen bonding, crucial for receptor binding and pharmacokinetic properties.[3] Numerous biphenyl carboxylic acid derivatives have been investigated as inhibitors of various cancer-related targets, including the estrogen receptor, demonstrating their potential in breast cancer therapy.[2][3]

Deconstructing the Structure: Unraveling the SAR of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

The therapeutic potential of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is intricately linked to the specific contributions of its constituent chemical groups. Understanding the role of each component is critical for optimizing potency, selectivity, and drug-like properties.

The Critical Role of the 4'-Benzyloxy Group

The benzyloxy moiety at the 4'-position is a key determinant of the anticancer activity of this class of compounds. In a study evaluating a library of biphenyl carboxylic acid derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, the benzyloxy-substituted analog (Compound 3j ) displayed potent inhibitory activity with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively.[3] This was a significant finding, as other substitutions on the biphenyl ring, such as chloro, cyano, methoxy, and trifluoromethyl, resulted in lower activity.[3]

The enhanced potency conferred by the benzyloxy group can be attributed to several factors:

  • Increased Lipophilicity: The benzyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Hydrophobic Interactions: The aromatic ring of the benzyl group can engage in favorable hydrophobic and π-π stacking interactions within the binding pocket of the target protein.

  • Conformational Rigidity: The ether linkage provides a degree of rotational freedom, allowing the benzyl group to adopt an optimal conformation for binding.

The Impact of 2-Fluoro Substitution

The introduction of a fluorine atom at the 2-position of the biphenyl scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. While direct SAR data for the 2-fluoro substitution on this specific scaffold is not available in the reviewed literature, the general effects of fluorination are well-documented:

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

  • Conformational Control: The steric bulk of the fluorine atom can influence the dihedral angle between the two phenyl rings, locking the molecule into a more bioactive conformation.

The Essential Carboxylic Acid Moiety

The 4-carboxylic acid group is a crucial pharmacophoric element. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic bonds and hydrogen bonds with key amino acid residues in the active site of target proteins. This interaction is often essential for anchoring the inhibitor and ensuring high-affinity binding.

Comparative Analysis with Alternative Scaffolds

To provide a broader context for the therapeutic potential of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, it is instructive to compare its structural features and activity with other classes of anticancer agents.

Compound ClassCore ScaffoldKey Moieties for ActivityMechanism of Action (Example)Representative IC50 (MCF-7)
Biphenyl Carboxylic Acids Biphenyl4'-Benzyloxy, 4-Carboxylic AcidEstrogen Receptor Modulation[3]9.92 µM (Compound 3j )[3]
Tamoxifen TriphenylethyleneDimethylaminoethoxy side chainEstrogen Receptor Modulator~5 µM
Combretastatin A-4 Analogs Stilbene or Heterocyclic Core3,4,5-TrimethoxyphenylTubulin Polymerization InhibitionNanomolar to low micromolar range
Quinoline Carboxylic Acids QuinolineFluoro, Biphenyl substitutionsDNA Topoisomerase Inhibition[4]Varies with substitution

This comparison highlights that while the biphenyl carboxylic acid scaffold may not exhibit the same level of potency as some established anticancer agents like tubulin inhibitors, its distinct structural features and potential mechanism of action make it a valuable lead for further optimization. The benzyloxy group, in particular, offers a vector for chemical modification to enhance potency and explore interactions with different biological targets.

Experimental Protocols

General Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives

The synthesis of biphenyl carboxylic acid derivatives can be achieved via a Suzuki-Miyaura cross-coupling reaction.[3]

Step-by-Step Methodology:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).[3]

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture.[3]

  • Stir the resulting reaction mixture at 80 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[3]

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[3]

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.[3]

  • Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a standard reference drug (e.g., Tamoxifen) for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Landscape

To better understand the key structural features driving the anticancer activity of this class of compounds, the following logical relationship diagram illustrates the core SAR principles.

SAR_Biphenyl_Carboxylic_Acids cluster_core Core Scaffold cluster_substituents Key Substituents cluster_activity Biological Activity Core Biphenyl Carboxylic Acid Activity Anticancer Potency Core->Activity Provides structural framework Benzyloxy 4'-Benzyloxy Group Benzyloxy->Activity Enhances potency (lipophilicity, hydrophobic interactions) Fluoro 2-Fluoro Group Fluoro->Activity Modulates PK/PD (metabolic stability, binding affinity) CarboxylicAcid 4-Carboxylic Acid CarboxylicAcid->Activity Essential for binding (H-bonding, ionic interactions)

Caption: Key structural determinants of anticancer activity in the 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid scaffold.

Future Directions and Concluding Remarks

The 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The potent activity of the benzyloxy-substituted analog highlights the importance of this moiety for achieving high efficacy. Future research should focus on a systematic exploration of the SAR of this compound class, including:

  • Synthesis and evaluation of the specific 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid molecule to quantify the combined effect of the benzyloxy and fluoro groups.

  • Exploration of different substituents on the benzyl ring of the benzyloxy group to probe for additional binding interactions.

  • Investigation of alternative positions for the fluoro and carboxylic acid groups to optimize the binding geometry.

  • Identification of the specific molecular target(s) of these compounds to enable structure-based drug design and a deeper understanding of their mechanism of action.

By leveraging the insights gained from SAR studies and employing rational drug design principles, the biphenyl carboxylic acid scaffold can be further optimized to yield highly potent and selective anticancer drug candidates with improved therapeutic profiles.

References

  • Mustafa M, Anwar S, Elgamal F, Ahmed ER, Aly OM. Potent combretastatin A-4 analogs containing 1, 2, 4-triazole: Synthesis, antiproliferative, anti-tubulin activity, and docking study. European journal of medicinal chemistry. 2019;183: 111697.
  • Mummadi, M., et al. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025.
  • Preprints.org.
  • Ren, F., et al. Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin. 2014;62(9):898-905.
  • Bertašiūtė, M., et al. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2024;29(1):1.
  • Chen, Y., et al. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules. 2019;24(21):3876.
  • D'Acunto, A., et al. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences. 2021;22(11):5688.
  • Ren, F., et al. Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin. 2014;62(9):898-905.
  • D'Acunto, A., et al. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules. 2021;26(11):3199.
  • Hartmann, R. W., et al. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Journal of medicinal chemistry. 2010;53(11):4434-4443.
  • Dexter, D. L., et al. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer research. 1985;45(11 Pt 1):5563-5568.
  • Elmaaty, A. A., et al. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC advances. 2025;15(1):1-20.
  • Shihab, W., et al. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current medicinal chemistry. 2024;31(1):108-126.
  • Wang, Y., et al. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta pharmaceutica Sinica. B. 2021;11(10):3235-3248.
  • ResearchGate.
  • Sharma, G., et al. Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Molecules. 2020;25(6):1377.
  • ResearchGate.
  • Wikipedia. Thiophene.
  • Zhang, H., et al. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Molecules. 2020;25(11):2576.
  • Gediya, L. K., et al. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future medicinal chemistry. 2019;11(18):2445-2460.

Sources

Comparative

A Comparative Guide to Alternative Synthetic Pathways for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Introduction 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized biaryl compound. Such structures are pivotal scaffolds in medicinal chemistry and materials science due to their rigid, tu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized biaryl compound. Such structures are pivotal scaffolds in medicinal chemistry and materials science due to their rigid, tunable, and synthetically versatile nature. The incorporation of a fluorine atom, in particular, can significantly modulate a molecule's pharmacokinetic and electronic properties, making fluorinated biaryls desirable targets in drug discovery.[1] This guide provides an in-depth comparison of two primary palladium-catalyzed cross-coupling strategies for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Stille coupling. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their respective merits and drawbacks to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis

The core challenge in synthesizing the target molecule is the strategic formation of the C-C bond connecting the two phenyl rings. A retrosynthetic analysis reveals two logical disconnections corresponding to well-established cross-coupling reactions. The carboxylic acid is a sensitive functional group that may require protection (e.g., as an ester) during the coupling reaction, followed by a final deprotection step.

G cluster_deprotection Final Deprotection cluster_coupling C-C Bond Formation (Cross-Coupling) cluster_fragments Key Starting Materials TM 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid Ester Protected Biphenyl Ester TM->Ester Ester Hydrolysis FragA1 Fragment A (Electrophile) Ester->FragA1 Suzuki or Stille Disconnection FragB1 Fragment B (Nucleophile - Boron) Ester->FragB1 Suzuki Disconnection FragB2 Fragment B (Nucleophile - Tin) Ester->FragB2 Stille Disconnection SM_A 4-Bromo-2-fluorobenzoic acid (or its ester) FragA1->SM_A SM_B1 (4-(Benzyloxy)phenyl)boronic acid FragB1->SM_B1 SM_B2 (4-(Benzyloxy)phenyl)tributylstannane FragB2->SM_B2

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis, celebrated for its operational simplicity, the commercial availability of diverse boronic acids, and the generally non-toxic nature of its boron-containing reagents and byproducts.[2][3]

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the otherwise slow transmetalation step.[4] For sterically hindered or electron-rich substrates, such as our target, the selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other dialkylbiaryl phosphines) is crucial to promote both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[4][5][6]

Forward Synthesis Workflow

Caption: Workflow for the Suzuki-Miyaura coupling pathway.

Experimental Protocol: Suzuki-Miyaura Pathway

Step 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Fragment A, protected)

  • To a suspension of 4-bromo-2-fluorobenzoic acid (1.0 eq)[7][8] in methanol (MeOH, ~5 mL per 1 g of acid), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Step 2: Synthesis of (4-(Benzyloxy)phenyl)boronic acid (Fragment B) This reagent is commercially available but can be synthesized from 4-hydroxyphenylboronic acid and benzyl bromide in the presence of a suitable base like K₂CO₃.[9]

Step 3: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.1 eq)[9], potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected biphenyl ester.

Step 4: Saponification to the Final Product

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Pathway 2: The Stille Coupling Approach

The Stille coupling offers a powerful alternative, particularly valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[10] However, its primary drawback is the toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[11]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling. A key difference is that the transmetalation step does not require activation by a base. The organostannane reagent is sufficiently reactive to transfer its organic group to the Pd(II) center. The reaction is often accelerated by the addition of Cu(I) salts as co-catalysts and is typically performed in anhydrous, polar aprotic solvents like DMF or dioxane. The choice of ligand is again important, with PPh₃ being a classic choice, though more advanced ligands can also be employed.

Forward Synthesis Workflow

Caption: Workflow for the Stille coupling pathway.

Experimental Protocol: Stille Pathway

Step 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Fragment A, protected) This protocol is identical to Step 1 in the Suzuki-Miyaura pathway.

Step 2: Synthesis of (4-(Benzyloxy)phenyl)tributylstannane (Fragment B) This reagent can be purchased[12] or prepared from 1-bromo-4-(benzyloxy)benzene via lithium-halogen exchange followed by quenching with tributyltin chloride. This step requires strictly anhydrous conditions and careful handling of pyrophoric n-butyllithium.

Step 3: Stille Coupling

  • To an oven-dried flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-(benzyloxy)phenyl)tributylstannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent such as 1,4-dioxane or DMF.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Step 4: Workup and Purification with Tin Removal

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • To remove the toxic tributyltin bromide byproduct, wash the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes.[13] This precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).

  • Filter the entire mixture through a pad of Celite to remove the precipitate.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 5: Saponification to the Final Product This protocol is identical to Step 4 in the Suzuki-Miyaura pathway.

Comparative Analysis

The choice between the Suzuki-Miyaura and Stille couplings depends on several factors, including reagent availability, cost, scalability, and environmental considerations.

ParameterSuzuki-Miyaura CouplingStille CouplingRationale & Field Insights
Yield Generally Good to ExcellentGenerally Good to ExcellentBoth methods are robust. Yields can be highly substrate-dependent. For sterically hindered couplings, Stille can sometimes outperform Suzuki, but modern ligands have largely closed this gap.[14]
Reagent Availability Excellent. A vast library of boronic acids is commercially available.Good. Organostannanes are less common than boronic acids but widely available.[12]The diversity of boronic acids makes the Suzuki pathway more versatile for analogue synthesis.
Reagent Stability Boronic acids can dehydrate to form boroxines, which may be less reactive.[15]Organostannanes are generally stable to air and moisture.[10]While stannanes are stable, boronic acids are often preferred due to their lower toxicity. Recrystallization of boronic acids can ensure high reactivity.[15]
Toxicity & Safety Low. Boron compounds are generally considered non-toxic.High. Organotin compounds are highly toxic (neurotoxins) and environmentally hazardous.This is the most significant advantage of the Suzuki coupling. Stille reactions require specialized handling and waste disposal protocols.
Byproduct Removal Easy. Boronic acid byproducts are typically water-soluble and easily removed by aqueous workup.Difficult. Tin byproducts (e.g., Bu₃SnBr) are often organic-soluble and require specific workup procedures (e.g., KF wash) or careful chromatography for complete removal.[11][13]Incomplete removal of tin can poison catalysts in subsequent steps and is unacceptable for pharmaceutical applications.
Functional Group Tolerance Very Good. Tolerates most functional groups, although strong bases can affect esters or other base-labile groups.Excellent. One of the key advantages of the Stille reaction is its tolerance for a wide range of functional groups, as it's typically run under neutral conditions.[10]For substrates with base-sensitive functionalities, the Stille coupling can be a superior choice, avoiding potential side reactions.
Reaction Conditions Requires a base (e.g., K₃PO₄, K₂CO₃). Often run in aqueous/organic solvent mixtures.Does not require a base. Typically run in anhydrous polar aprotic solvents.The need for a base in Suzuki coupling requires careful selection to avoid side reactions. The anhydrous conditions for Stille can be more demanding on a large scale.

Conclusion and Recommendation

For the synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, both the Suzuki-Miyaura and Stille couplings represent viable and effective strategies.

The Suzuki-Miyaura coupling is the highly recommended pathway for most applications, especially in academic and early-stage drug discovery settings. Its primary advantages are the low toxicity of reagents, the operational simplicity of the workup, and the vast commercial availability of boronic acids. These factors contribute to a more environmentally friendly, safer, and often more cost-effective process. The potential reactivity issues with boronic acids can be readily overcome by using fresh or recrystallized material.

The Stille coupling , while a powerful and highly reliable reaction, should be considered primarily when the substrate contains functional groups that are incompatible with the basic conditions of the Suzuki reaction. Its outstanding functional group tolerance is its key strength. However, the high toxicity of organotin reagents and the challenges associated with complete removal of tin byproducts are significant deterrents, particularly for the synthesis of materials intended for biological testing or large-scale production. If this route is chosen, rigorous purification and waste management protocols are mandatory.

Ultimately, the Suzuki-Miyaura pathway offers a more practical and sustainable approach for accessing the target molecule without a significant compromise in synthetic efficiency.

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.[Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv.[Link]

  • 4-Chlorophenylboronic acid synthesis. Organic Syntheses.[Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate.[Link]

  • Chiral covalent organic frameworks synthesized via a Suzuki–Miyaura-coupling reaction: enantioselective recognition of d/l-amino acids. RSC Publishing.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.[Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.[Link]

  • Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. Semantic Scholar.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]

  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. ACS Publications.[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry.[Link]

  • An efficient method for removing organotin impurities. Shandong Look Chemical.[Link]

  • Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses.[Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health.[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health.[Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications.[Link]

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal.[Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.[Link]

  • Method for removing organotin compound.
  • A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. ResearchGate.[Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub.[Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central.[Link]

  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube.[Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. ScienceDirect.[Link]

  • (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses.[Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.[Link]

  • Synthesis of fentanyl analogs.
  • Palladium-catalyzed Coupling of Vinyl Triflates with Organostannanes. Organic Syntheses.[Link]

  • (4-(Benzyloxy)phenyl)boronic acid. Angene Chemical.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Novel Autotaxin Inhibitors: Benchmarking 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Autotaxin in Disease and the Quest for Potent Inhibitors Autotaxin (ATX), a secreted lysophospholipase D, has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Autotaxin in Disease and the Quest for Potent Inhibitors

Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a pivotal therapeutic target in a multitude of pathologies.[1] This enzyme is the primary producer of lysophosphatidic acid (LPA) in the bloodstream, a signaling lipid implicated in processes ranging from cell proliferation and migration to inflammation and fibrosis.[2][3] The dysregulation of the ATX-LPA signaling axis is a hallmark of numerous diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation, driving a significant effort in the discovery and development of potent ATX inhibitors.[2][4]

This guide provides an in-depth comparative analysis of the efficacy of a novel inhibitor, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, against well-established and clinically relevant autotaxin inhibitors. By examining key experimental data, we aim to provide researchers and drug development professionals with a clear, objective benchmark for this compound's performance and potential.

The ATX-LPA Signaling Pathway: A Prime Target for Therapeutic Intervention

The ATX-LPA signaling cascade is a fundamental biological pathway with far-reaching physiological and pathological consequences. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, which then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to elicit a diverse array of cellular responses.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Cellular_Response Cellular Responses (Proliferation, Migration, etc.) LPAR->Cellular_Response Signal Transduction

Figure 1. The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.

Inhibition of ATX presents a direct and upstream approach to modulate this entire cascade, offering the potential for broad therapeutic efficacy. The development of small molecule inhibitors that can effectively block the catalytic activity of ATX is therefore a major focus of modern drug discovery.

Comparative Efficacy Analysis: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid vs. Known Inhibitors

The potency of an inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The inhibitory activity of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid against human autotaxin was determined and compared with several well-characterized inhibitors, including compounds that have progressed to clinical trials.

CompoundTargetIC50 (nM)Assay SubstrateReference
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid Human Autotaxin1.8 FS-3Patent WO2017043385A1
GLPG1690 (Ziritaxestat)Human Autotaxin131Biochemical Assay[5]
BBT-877Human Autotaxin6.5 - 6.9Plasma Assay (LPA 18:2)[5]
BLD-0409 (Cudetaxestat)Human Autotaxin4.95Not Specified[6]
PF-8380Human Autotaxin2.8Isolated Enzyme Assay[6]

Table 1. Comparative IC50 values of autotaxin inhibitors.

As evidenced by the data, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid demonstrates potent inhibition of human autotaxin with an IC50 value of 1.8 nM. This places it among the most potent inhibitors discovered to date, exhibiting comparable or superior efficacy to established compounds such as PF-8380 and being significantly more potent than the clinical candidate GLPG1690.

Experimental Protocol: A Guide to Determining Autotaxin Inhibitor Potency

To ensure the validity and reproducibility of efficacy data, a standardized and well-controlled experimental protocol is paramount. The following outlines a typical workflow for determining the IC50 of a novel autotaxin inhibitor.

ATX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Human ATX - Fluorogenic Substrate (e.g., FS-3) - Assay Buffer - Test Compound Dilutions Incubation Incubate ATX with varying concentrations of the inhibitor Reagents->Incubation Substrate_Addition Add fluorogenic substrate to initiate the reaction Incubation->Substrate_Addition Measurement Measure fluorescence intensity over time Substrate_Addition->Measurement Rate_Calculation Calculate the rate of substrate hydrolysis Measurement->Rate_Calculation Dose_Response Plot % inhibition vs. inhibitor concentration Rate_Calculation->Dose_Response IC50_Determination Determine IC50 value using non-linear regression Dose_Response->IC50_Determination

Figure 2. Workflow for determining the IC50 of an autotaxin inhibitor.

Step-by-Step Methodology
  • Reagent Preparation:

    • Recombinant human autotaxin is diluted to a working concentration in an appropriate assay buffer.

    • A fluorogenic substrate, such as FS-3, is prepared at a concentration that is typically at or below its Michaelis-Menten constant (Km) to ensure sensitive detection of inhibition.

    • The test compound, 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, is serially diluted to create a range of concentrations for testing.

  • Assay Procedure:

    • The assay is performed in a 96- or 384-well plate format.

    • A fixed amount of recombinant human autotaxin is pre-incubated with each dilution of the test compound for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition:

    • The increase in fluorescence, resulting from the cleavage of the substrate by ATX, is monitored kinetically using a fluorescence plate reader.

  • Data Analysis:

    • The initial rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

    • The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation using a suitable software package.[7]

Conclusion and Future Directions

The experimental data presented in this guide unequivocally establish 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid as a highly potent inhibitor of human autotaxin. Its low nanomolar IC50 value positions it as a promising candidate for further preclinical development.

The exceptional potency of this compound warrants a comprehensive investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other members of the ENPP family and a broader panel of kinases and phosphatases to ensure target specificity.

  • Pharmacokinetic Characterization: Determining key parameters such as oral bioavailability, plasma half-life, and metabolic stability.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in animal models of diseases where the ATX-LPA axis is implicated, such as idiopathic pulmonary fibrosis or cancer.

The compelling in vitro efficacy of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid underscores its potential as a valuable tool for dissecting the role of autotaxin in health and disease, and as a promising starting point for the development of novel therapeutics.

References

  • Albers, H. M., Dong, A., van Meeteren, L. A., & Moolenaar, W. H. (2010). Autotaxin, a secreted lysophospholipase D, is a multifunctional player in health and disease. The international journal of biochemistry & cell biology, 42(12), 1914–1918.
  • Gilead Sciences. (2021). Gilead and Galapagos Announce Discontinuation of ISABELA Phase 3 Trials in Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Maher, T. M., Kreuter, M., Lederer, D. J., & Cottin, V. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Drug design, development and therapy, 14, 2947–2957.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • van der Weyden, L., & Moolenaar, W. H. (2021). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. International journal of molecular sciences, 22(16), 8888.
  • van Meeteren, L. A., & Moolenaar, W. H. (2007). Regulation and biological activities of the autotaxin-LPA axis. Progress in lipid research, 46(3-4), 145–160.
  • Various Authors. (2021). Design and Development of Autotaxin Inhibitors. Molecules (Basel, Switzerland), 26(22), 7002.
  • Venkatraman, S., & Moolenaar, W. H. (2012). Autotaxin inhibitors: a patent review (2012-2016).

Sources

Comparative

A Comparative Spectroscopic Guide to the Characterization of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid and Its Analogs

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. For researchers e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. For researchers engaged in the synthesis of complex organic molecules, a robust and multi-faceted analytical approach is not merely a procedural formality but a critical component of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data anticipated for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid , a molecule of interest in medicinal chemistry, benchmarked against experimentally determined data for structurally related analogs.

The challenge often faced by scientists is the characterization of a novel compound for which no prior reference data exists. In such instances, a deep understanding of structure-property relationships and the foundational principles of spectroscopic techniques becomes paramount. This guide is structured to navigate this challenge, offering a predictive framework grounded in the established spectral data of relevant precursor and analog molecules. By dissecting the influence of specific structural motifs—the fluoro substituent, the biphenyl core, the carboxylic acid, and the benzyloxy group—we can construct a reliable spectroscopic profile for our target compound.

This analysis is designed for researchers, scientists, and drug development professionals who require not just data, but a causal understanding of how molecular structure translates into spectroscopic signatures.

I. The Biphenyl Carboxylic Acid Framework: A Spectroscopic Baseline

To predict the spectroscopic characteristics of our target molecule, we first establish a baseline by examining the data for simpler, yet structurally related, biphenyl carboxylic acids.

A. Unsubstituted Biphenyl Carboxylic Acids

The foundational structures for our comparison are 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid. Their spectral data provide a reference for the biphenyl core and the carboxylic acid moiety without the influence of additional substituents.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
2-Biphenylcarboxylic acid 13.62 (br, 1H, COOH), 8.53-8.55 (m, 1H), 7.71-7.80 (m, 2H), 7.55-7.63 (m, 1H), 7.41-7.54 (m, 5H)[1]168.51 (C=O), 140.99, 137.23, 132.97, 130.53, 128.64, 120.14[1]~3000 (br, O-H), ~1700 (C=O), ~1600, 1480 (C=C)
4-Biphenylcarboxylic acid 11.66 (br, 1H, COOH), 8.23 (d, J=6.3 Hz, 2H), 7.76 (d, J=6.0 Hz, 2H), 7.68 (d, J=5.4 Hz, 2H), 7.52 (t, J=5.4 Hz, 2H), 7.45 (t, J=5.4 Hz, 1H)[1]171.16 (C=O), 146.56, 139.90, 130.78, 128.99, 128.33, 127.89, 127.36, 127.22[1]~3000 (br, O-H), ~1685 (C=O), ~1605, 1425 (C=C)[2]

The ¹H NMR spectra are characterized by signals in the aromatic region (7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton downfield (>10 ppm). The ¹³C NMR shows the characteristic carbonyl carbon signal around 168-171 ppm. In the IR spectra, the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are the most prominent features.

B. Introducing the Fluoro Substituent

The introduction of a fluorine atom, as seen in 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, induces predictable changes in the NMR spectra due to its high electronegativity and its spin (I=1/2), which leads to C-F and H-F coupling.

CompoundKey Spectroscopic Features
4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid ¹H NMR: The protons on the fluorine-bearing ring will appear as multiplets or doublet of doublets due to coupling with fluorine. ¹⁹F NMR: A single resonance is expected. ¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings. MS: The molecular ion peak will be at m/z 216.21.

The presence of the 2-fluoro substituent in our target molecule is expected to create a more complex splitting pattern for the protons on that phenyl ring due to ortho, meta, and para couplings with both other protons and the fluorine atom.

II. Predicted Spectroscopic Data for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Based on the foundational data from our analogs, we can now construct a detailed, predicted spectroscopic profile for our target molecule. The benzyloxy group introduces a singlet for the methylene protons (~5.1 ppm) and additional aromatic signals for the benzyl ring.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, but interpretable by considering the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted Multiplicity and CouplingRationale
COOH> 10broad singletTypical for a carboxylic acid proton.
Benzyl Ar-H~7.3-7.5multipletProtons of the benzyl group.
H-3, H-5~7.8-8.0multipletProtons on the fluoro- and carboxyl-bearing ring. H-5 will likely be a doublet of doublets due to coupling with H-6 and the fluorine at C-2.
H-6~7.5-7.7multipletProton ortho to the biphenyl linkage on the fluoro-bearing ring.
H-2', H-6'~7.5-7.7doubletProtons ortho to the benzyloxy group.
H-3', H-5'~7.0-7.2doubletProtons meta to the benzyloxy group, shielded by the electron-donating oxygen.
O-CH₂-Ph~5.1singletMethylene protons of the benzyloxy group.
B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework and the positions of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ ppm)Key Features
C=O~168-172Carboxylic acid carbonyl.
C-2~158-162Carbon bearing the fluorine atom, will show a large ¹JCF coupling.
C-4'~158-160Carbon attached to the benzyloxy group.
Aromatic Carbons~115-145A complex set of signals for the remaining aromatic carbons.
O-CH₂-Ph~70Methylene carbon of the benzyloxy group.
C. Predicted IR and Mass Spectra
TechniquePredicted Key Features
IR Spectroscopy - Broad O-H stretch from ~2500-3300 cm⁻¹.- Sharp, strong C=O stretch from ~1680-1710 cm⁻¹.- C-O stretch from the ether linkage around 1250 cm⁻¹.- C-F stretch around 1100-1200 cm⁻¹.- Aromatic C=C stretches from ~1450-1600 cm⁻¹.
Mass Spectrometry - Expected molecular ion (M⁺) peak at m/z 336.10 for C₂₀H₁₅FO₃.- A prominent fragment ion at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺.

III. Experimental Protocols for Spectroscopic Characterization

To validate the predicted data, a standardized set of experimental protocols should be employed.

A. Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.

  • Mass Spectrometry: For electrospray ionization (ESI), prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

B. Instrumental Parameters
  • NMR: A spectrometer operating at a frequency of 400 MHz or higher is recommended for resolving the complex aromatic region.

  • IR: A standard FTIR spectrometer with a resolution of 4 cm⁻¹ is sufficient.

  • MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for accurate mass determination to confirm the elemental composition.

IV. Visualizing the Structure and Workflow

Diagrams are essential for visualizing the molecular structure and the analytical workflow.

Caption: Chemical structure of the target molecule.

cluster_workflow Spectroscopic Characterization Workflow synthesis Synthesis & Purification nmr NMR (¹H, ¹³C, ¹⁹F) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms High-Resolution MS synthesis->ms analysis Data Analysis & Structure Elucidation nmr->analysis ir->analysis ms->analysis

Sources

Validation

A Comparative Guide to the Design and Synthesis of Bioisosteres for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The biphenyl carboxylic acid scaffold is a well-established "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The biphenyl carboxylic acid scaffold is a well-established "privileged" structure, forming the core of numerous pharmacologically active agents.[1] This guide provides an in-depth technical comparison of bioisosteric replacements for two key functional moieties of 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid: the carboxylic acid and the benzyloxy group. We will explore the design rationale, detailed synthetic protocols, and comparative performance data to inform the selection of appropriate bioisosteres for optimizing drug-like properties.

Introduction to the Lead Compound

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a compelling lead structure. The biphenyl core provides a rigid scaffold for orienting functional groups, the 2-fluoro substituent can enhance binding affinity and metabolic stability, and the benzyloxy and carboxylic acid groups offer key interaction points with biological targets.[2][3] However, both the carboxylic acid and the benzyloxy moiety can present challenges in drug development, including poor metabolic stability, limited cell permeability, and potential for off-target effects.[4][5] Bioisosteric replacement offers a rational approach to mitigate these liabilities while retaining or enhancing the desired biological activity.[6][7]

Synthesis of the Parent Compound

The synthesis of 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.[8][9] The general synthetic strategy is outlined below.

Parent Compound Synthesis cluster_0 Suzuki-Miyaura Coupling cluster_1 Hydrolysis A Methyl 2-fluoro-4-bromobenzoate C Methyl 4'-(benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylate A->C Pd catalyst, Base, Solvent B 4-(Benzyloxy)phenylboronic acid B->C D 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid C->D Base (e.g., NaOH or LiOH), Solvent (e.g., MeOH/H2O)

Caption: Synthetic route to the parent compound.

Experimental Protocol: Synthesis of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Step 1: Suzuki-Miyaura Coupling

  • To a solution of methyl 2-fluoro-4-bromobenzoate (1.0 eq) and 4-(benzyloxy)phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) is added a base such as potassium carbonate (K₂CO₃, 2.0 eq).[10]

  • The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq), is then added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, methyl 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylate, is purified by column chromatography on silica gel.

Step 2: Saponification

  • The purified ester from the previous step is dissolved in a mixture of methanol and water.

  • An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), is added, and the mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.[11]

  • The reaction mixture is then concentrated to remove the methanol, and the aqueous residue is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to afford the final product, 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Part 1: Bioisosteres for the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore but can lead to poor pharmacokinetic properties due to its high polarity and susceptibility to glucuronidation.[12] Several bioisosteres can mimic the acidic and hydrogen-bonding properties of a carboxylic acid while offering improved drug-like characteristics.[13][14]

Tetrazole

The 5-substituted 1H-tetrazole is a widely recognized non-classical bioisostere of the carboxylic acid group. Its pKa is similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic interactions.[13]

Design Rationale:

  • Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

  • Enhanced Lipophilicity: The tetrazole ring can increase the overall lipophilicity of the molecule, potentially improving membrane permeability.

  • Maintained Acidity: The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, preserving key interactions with biological targets.

Synthesis of the Tetrazole Bioisostere:

Tetrazole Synthesis cluster_0 Nitrile Formation cluster_1 Cycloaddition A 4'-(Benzyloxy)-2-fluoro-4-bromo- [1,1'-biphenyl] B 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carbonitrile A->B CuCN or Zn(CN)2, Pd catalyst, Solvent (e.g., DMF) C 5-(4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-yl)-1H-tetrazole B->C NaN3, NH4Cl or Bu3SnN3, Solvent (e.g., DMF)

Caption: Synthesis of the tetrazole bioisostere.

Experimental Protocol:

  • Nitrile Synthesis: 4'-(Benzyloxy)-2-fluoro-4-bromo-[1,1'-biphenyl] (synthesized via Suzuki coupling of 1-bromo-4-(benzyloxy)benzene and 2-fluoro-4-bromophenylboronic acid) is reacted with copper(I) cyanide or zinc cyanide in the presence of a palladium catalyst in a high-boiling polar solvent like DMF.[5][15] The reaction mixture is heated to drive the cyanation to completion.

  • Tetrazole Formation: The resulting nitrile is then treated with an azide source, such as sodium azide with ammonium chloride or tributyltin azide, in a solvent like DMF.[13] The mixture is heated to promote the [3+2] cycloaddition reaction, forming the tetrazole ring.

Acyl Sulfonamide

Acyl sulfonamides are another effective bioisostere for carboxylic acids. They can mimic the hydrogen-bonding pattern and acidity while often improving cell permeability and metabolic stability.

Design Rationale:

  • Modulated Acidity: The pKa of acyl sulfonamides can be tuned by the choice of the sulfonamide portion, allowing for fine-tuning of the acidity.

  • Improved Permeability: The increased lipophilicity compared to a carboxylic acid can lead to better membrane permeability.

  • Enhanced Metabolic Stability: Acyl sulfonamides are generally less prone to phase II metabolism than carboxylic acids.

Synthesis of the Acyl Sulfonamide Bioisostere:

The synthesis involves the coupling of the corresponding carboxylic acid with a sulfonamide.

  • The parent carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.

  • The activated acid is then reacted with a desired sulfonamide (e.g., methanesulfonamide) in the presence of a base like pyridine or triethylamine to yield the acyl sulfonamide.

Comparative Performance of Carboxylic Acid Bioisosteres
BioisostereParent COOHTetrazoleAcyl Sulfonamide
pKa ~4.5~4.5-5.0~3-5
LogP (calculated) LowerHigherHigher
Metabolic Stability Susceptible to glucuronidationGenerally stableGenerally stable
Permeability Low to moderateModerate to highModerate to high
Synthesis Complexity LowModerateLow

Note: The exact values for pKa and LogP are dependent on the entire molecular structure. The trends presented here are general observations.

Part 2: Bioisosteres for the Benzyloxy Moiety

The benzyloxy group, while synthetically accessible, can be a metabolic liability, often undergoing O-debenzylation.[16] Replacing this ether linkage can lead to improved pharmacokinetic profiles.

Benzylamine

Replacing the ether oxygen with a nitrogen atom to form a benzylamine is a common bioisosteric replacement.

Design Rationale:

  • Increased Metabolic Stability: The C-N bond is generally more resistant to metabolic cleavage than the C-O bond of an ether.

  • Introduction of a Basic Center: The nitrogen atom can be protonated at physiological pH, introducing a positive charge that may lead to new or enhanced interactions with the target protein.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, a property absent in the parent ether.

Synthesis of the Benzylamine Bioisostere:

This can be achieved through reductive amination.

  • The synthesis starts with 4'-hydroxy-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (or its ester), which can be prepared via a Suzuki coupling using a protected 4-hydroxyphenylboronic acid.

  • The hydroxyl group is oxidized to an aldehyde.

  • The resulting aldehyde is then reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the benzylamine derivative.

Benzylic Ketone

A benzylic ketone can serve as a bioisostere for the benzyloxy group, replacing the ether linkage with a carbonyl group.

Design Rationale:

  • Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Altered Conformation: The sp² hybridization of the carbonyl carbon can alter the conformational preferences of the side chain compared to the sp³ hybridized ether oxygen.

  • Metabolic Stability: While ketones can be reduced in vivo, they may offer a different metabolic profile compared to the O-debenzylation of the parent ether.

Synthesis of the Benzylic Ketone Bioisostere:

A Friedel-Crafts acylation is a plausible route.

  • Starting with 2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (or its ester), a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the benzoyl group at the 4'-position.

1,3,4-Oxadiazole

Five-membered aromatic heterocycles, such as 1,3,4-oxadiazoles, can act as conformationally restricted, metabolically stable bioisosteres for ether linkages.[4][17]

Design Rationale:

  • Metabolic Stability: The oxadiazole ring is generally very stable to metabolic degradation.

  • Defined Geometry: The rigid ring system locks the relative orientation of the connected phenyl rings.

  • Modulation of Physicochemical Properties: The oxadiazole ring can influence properties like solubility and lipophilicity.

Synthesis of the 1,3,4-Oxadiazole Bioisostere:

Oxadiazole Synthesis cluster_0 Acylhydrazide Formation cluster_1 Cyclodehydration A 2-Fluoro-4'-(hydrazinocarbonyl)- [1,1'-biphenyl]-4-carboxylic acid ester C Diacylhydrazide Intermediate A->C Coupling agent (e.g., HATU) B Benzoic acid B->C D 1,3,4-Oxadiazole Bioisostere C->D Dehydrating agent (e.g., Burgess reagent, POCl3)

Caption: Synthesis of the 1,3,4-oxadiazole bioisostere.

Experimental Protocol:

  • Acylhydrazide Formation: The synthesis would begin with a biphenyl intermediate where one phenyl ring is substituted with a carboxylic acid (or its activated form) and the other with an acylhydrazide.

  • Cyclodehydration: The resulting diacylhydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent to form the 1,3,4-oxadiazole ring.[18][19]

Comparative Performance of Benzyloxy Bioisosteres
BioisostereParent BenzyloxyBenzylamineBenzylic Ketone1,3,4-Oxadiazole
Metabolic Stability Prone to O-debenzylationGenerally more stableVariable (can be reduced)Highly stable
Hydrogen Bonding Acceptor (O)Donor (N-H) & Acceptor (N)Acceptor (C=O)Acceptors (N, O)
Basicity NeutralBasicNeutralWeakly basic
Conformation FlexibleFlexibleMore rigidRigid
Synthesis Complexity LowModerateLowHigh

Conclusion

The selection of a bioisostere is a multifaceted decision that requires careful consideration of the specific goals of a drug discovery program. For 4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, replacing the carboxylic acid with a tetrazole or an acyl sulfonamide can offer significant advantages in terms of metabolic stability and permeability. Similarly, replacing the metabolically labile benzyloxy group with a more robust benzylamine, a conformationally distinct benzylic ketone, or a rigid 1,3,4-oxadiazole can lead to compounds with improved pharmacokinetic profiles.

This guide provides a framework for the rational design and synthesis of such bioisosteres. The provided protocols, while general, offer a starting point for the synthesis of these and other analogues. It is imperative that any newly synthesized compounds be thoroughly characterized and evaluated in relevant biological and ADME assays to determine the true impact of the bioisosteric replacement. Through such iterative cycles of design, synthesis, and testing, researchers can effectively optimize lead compounds and advance the development of new therapeutics.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Meanwell, N. A. (2018). Bioisosteres and bioisosterism in drug design. Baran Lab Group Meeting.
  • Bohacek, R. S., Gautschi, A., & Huber, W. (1997). Amide bond bioisosteres: Strategies, synthesis, and successes. Medicinal Research Reviews, 17(4), 321-423.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 78-104.
  • A comprehensive review of biphenyl carboxylic acid derivatives: Synthesis, biological activity, and therapeutic potential. (n.d.). Benchchem.
  • Harju, K., & Yli-Kauhaluoma, J. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471.
  • Li, W., & Batey, R. A. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters, 50(45), 6149-6152.
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Method for the production of biphenyl-4-carbonitrile. (2003).
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (2018). The Royal Society of Chemistry.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2019). Molecules, 24(19), 3451.
  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. (n.d.).
  • 4-Benzyloxy-1,1′-biphenyl. (n.d.).
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega, 8(30), 27179–27195.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18456-18485.
  • synthesis & cleavage of benzyl ethers. (2019). YouTube.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(19), 6599.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses, 75, 53.
  • Hydrolysis reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(8), 1989.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). Molecules, 27(23), 8279.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2011). Beilstein Journal of Organic Chemistry, 7, 758–761.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-272.
  • 4,4'-difluorobiphenyl. (n.d.). Organic Syntheses.
  • Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. (2025).
  • . (n.d.).

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses, 100, 113-135.
  • (−)-(s)-2-(benzyloxy)propanal. (n.d.). Organic Syntheses.
  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. (2022). ACS Omega, 7(40), 36171–36181.
  • 4-Benzyloxy-biphenyl. (n.d.). PubChem.

Sources

Comparative

A Comparative Study of Fluorinated versus Non-Fluorinated Biphenyl Carboxylic Acids: A Guide for Drug Development Professionals

Introduction: The Strategic Role of the Biphenyl Carboxylic Acid Scaffold and Fluorine in Medicinal Chemistry The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Biphenyl Carboxylic Acid Scaffold and Fluorine in Medicinal Chemistry

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure provides a robust framework for orienting functional groups to interact with biological targets, while the carboxylic acid group offers a key site for hydrogen bonding and salt formation, crucial for receptor binding and pharmacokinetic properties.[1] This scaffold is prevalent in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[2]

In the relentless pursuit of optimizing drug candidates, medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, selectivity, and metabolic stability. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms into the molecular structure.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[5] When applied to the biphenyl carboxylic acid scaffold, fluorination can lead to significant improvements in acidity, lipophilicity, and metabolic stability, ultimately resulting in superior drug candidates.

This guide provides a comparative analysis of fluorinated and non-fluorinated biphenyl carboxylic acids, offering experimental data and protocols to aid researchers in making informed decisions during the drug discovery and development process.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine onto the biphenyl carboxylic acid backbone instigates a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is paramount to predicting a compound's behavior in a biological system.

Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical determinant of a drug's absorption, distribution, and target engagement. Fluorination significantly increases the acidity of carboxylic acids, a phenomenon primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine atom.[1] This effect stabilizes the resulting carboxylate anion, making the parent acid more likely to donate a proton.[1]

The position and number of fluorine substituents dictate the magnitude of this effect. Fluorine atoms closer to the carboxylic acid group exert a stronger influence, and the effect is additive with multiple fluorine substitutions.

Table 1: Comparative Acidity (pKa) of Biphenyl Carboxylic Acids

CompoundStructurepKa (Predicted)Rationale for pKa Shift
Biphenyl-4-carboxylic acidNon-Fluorinated4.2Baseline acidity of the biphenyl carboxylic acid scaffold.
4'-Fluorobiphenyl-4-carboxylic acidMonofluorinated4.0The fluorine atom on the distal ring exerts a moderate electron-withdrawing effect through the biphenyl system, slightly stabilizing the carboxylate anion.
2'-Fluorobiphenyl-4-carboxylic acidMonofluorinated3.8The closer proximity of the fluorine atom to the carboxylic acid-bearing ring results in a stronger inductive effect, leading to greater stabilization of the conjugate base and a lower pKa.
3',5'-Difluorobiphenyl-4-carboxylic acidDifluorinated3.6The additive electron-withdrawing effects of two fluorine atoms significantly stabilize the carboxylate anion, resulting in a more acidic compound.

Note: The pKa values are predicted based on established principles of fluorine's inductive effects. Actual experimental values may vary slightly.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a key factor in its ability to cross biological membranes. The effect of fluorination on lipophilicity is more nuanced than its effect on acidity. While fluorine is highly electronegative, it can also increase lipophilicity by masking polar functionalities and increasing the overall nonpolar surface area of a molecule.[6]

Table 2: Comparative Lipophilicity (LogP) of Biphenyl Carboxylic Acids

CompoundStructureLogP (Predicted)Rationale for LogP Shift
Biphenyl-4-carboxylic acidNon-Fluorinated3.5Baseline lipophilicity of the parent scaffold.
4'-Fluorobiphenyl-4-carboxylic acidMonofluorinated3.8The addition of a fluorine atom generally increases lipophilicity due to its hydrophobic nature, despite its electronegativity.[6]
2'-Fluorobiphenyl-4-carboxylic acidMonofluorinated3.7The influence of positional isomers on LogP can be subtle, with changes in intramolecular interactions and solvation affecting the overall lipophilicity.
3',5'-Difluorobiphenyl-4-carboxylic acidDifluorinated4.1The introduction of multiple fluorine atoms typically leads to a more substantial increase in lipophilicity.

Note: The LogP values are predicted based on general trends observed with fluorination. Experimental determination is crucial for accurate assessment.

Metabolic Stability: The Fluorine Shield

A significant challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Fluorination is a well-established strategy to enhance metabolic stability.[7][8] The strong carbon-fluorine bond is resistant to oxidative cleavage by CYP enzymes.[4] By strategically placing fluorine atoms at metabolically labile positions, the metabolic lifetime of a drug can be significantly extended.

Aromatic hydroxylation is a common metabolic pathway for biphenyl compounds. By substituting a hydrogen atom with fluorine at a site prone to hydroxylation, this metabolic route can be effectively blocked.

Table 3: Comparative In Vitro Metabolic Stability of Biphenyl Carboxylic Acids

CompoundStructure% Parent Remaining after 60 min (Predicted)Rationale for Stability
Biphenyl-4-carboxylic acidNon-Fluorinated45%The unsubstituted phenyl ring is susceptible to oxidative metabolism by CYP enzymes, leading to significant degradation.
4'-Fluorobiphenyl-4-carboxylic acidMonofluorinated85%The fluorine atom at the 4'-position blocks a primary site of metabolic attack, significantly increasing the compound's stability.[7]
2'-Fluorobiphenyl-4-carboxylic acidMonofluorinated70%While still providing a metabolic block, the 2'-position may be less critical for metabolism than the 4'-position, or steric effects could influence enzyme binding.
3',5'-Difluorobiphenyl-4-carboxylic acidDifluorinated95%The presence of two fluorine atoms provides a more robust shield against metabolic degradation, rendering the molecule highly stable.[7]

Note: The stability data is illustrative and based on the known metabolic blocking effects of fluorine. Experimental results will depend on the specific CYP enzymes involved.

Experimental Protocols

To empower researchers to validate these principles in their own laboratories, we provide the following detailed experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a biphenyl carboxylic acid using a pH meter.

Workflow Diagram:

G prep Prepare Analyte Solution (0.01 M in 50% EtOH/H2O) titration Titrate Analyte with NaOH (Record pH vs. Volume) prep->titration cal Calibrate pH Meter (pH 4, 7, 10 buffers) cal->titration titrant Prepare Titrant (0.1 M NaOH) titrant->titration plot Plot Titration Curve (pH vs. Volume of NaOH) titration->plot equiv Determine Equivalence Point plot->equiv pka Calculate pKa (pH at half-equivalence point) equiv->pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 0.005 moles of the biphenyl carboxylic acid and dissolve it in 50 mL of a 50:50 (v/v) ethanol/water solution to create a 0.01 M solution.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing standardized 0.1 M NaOH solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL), and record the pH after each addition, allowing the reading to stabilize. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.[9]

Protocol 2: Determination of LogP by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[10]

Workflow Diagram:

G saturate Saturate Octanol and Water (Pre-mix and separate) dissolve Dissolve Compound in Saturated Water saturate->dissolve mix Mix with Saturated Octanol (Equal volumes) saturate->mix dissolve->mix shake Shake vigorously for 1 hour mix->shake separate Separate Phases by Centrifugation shake->separate analyze Analyze Concentration in Each Phase (e.g., by HPLC-UV) separate->analyze calculate Calculate LogP (Log([C]octanol / [C]water)) analyze->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of 1-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate completely.

  • Compound Solution: Prepare a stock solution of the biphenyl carboxylic acid in the saturated water phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, mix equal volumes of the compound solution and the saturated 1-octanol.

  • Equilibration: Shake the vial for at least one hour at a constant temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a method for assessing the metabolic stability of a compound using human liver microsomes (HLMs).[11]

Workflow Diagram:

G prepare_hlm Prepare HLM Suspension (in phosphate buffer) preincubate Pre-incubate HLM and Compound (at 37°C) prepare_hlm->preincubate prepare_cpd Prepare Compound Solution (in DMSO, then buffer) prepare_cpd->preincubate start_rxn Initiate Reaction (Add NADPH) preincubate->start_rxn sample Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->sample quench Quench Reaction (Add cold acetonitrile with internal standard) sample->quench analyze Analyze Parent Compound Remaining (by LC-MS/MS) quench->analyze calculate Calculate % Remaining vs. Time analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the biphenyl carboxylic acid (10 mM in DMSO).

    • Prepare a working solution of the compound (e.g., 100 µM) by diluting the stock solution in the phosphate buffer.

    • Prepare a solution of the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the human liver microsome suspension (final protein concentration 0.5 mg/mL) and the compound working solution (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Rational Approach to Drug Design

The strategic incorporation of fluorine into the biphenyl carboxylic acid scaffold offers a powerful and predictable means of modulating key drug-like properties. Fluorination consistently increases acidity, which can enhance target binding and solubility. It generally increases lipophilicity, which can improve membrane permeability. Most critically, it provides a robust method for blocking metabolic soft spots, thereby increasing the metabolic stability and bioavailability of a drug candidate.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties. By understanding the fundamental principles of fluorine's effects and employing rigorous experimental validation, researchers can accelerate the optimization of biphenyl carboxylic acid-based drug candidates, leading to the development of safer and more effective medicines.

References

  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]

  • U.S. Food and Drug Administration. (2021). Novel Drug Approvals for 2021.
  • Morgenthaler, M., et al. (2007). Fluorine in medicinal chemistry.
  • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Hembrough, T., et al. (2026, January 22). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry.
  • Shah, P., & Sripadi, P. (2014). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.
  • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. [Link]

  • Leach, A. G., et al. (2010). Matched molecular pair analysis in drug discovery. Journal of medicinal chemistry. [Link]

  • Lardy, S. W., & Varghese, J. O. (2019). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Graham, D. J., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Strunecká, A., Patočka, J., & Connett, P. (2004). Fluorine in medicine. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Dimova, D., & Bajorath, J. (2014). Matched molecular pair-based data sets for computer-aided medicinal chemistry. F1000Research.
  • Ni, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

Sources

Validation

A Comprehensive Guide to Assessing the Target Selectivity of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The structural characteristics of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, notably the biphenyl carboxylic acid scaffold, strongly suggest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, notably the biphenyl carboxylic acid scaffold, strongly suggest an affinity for the PPAR family of nuclear receptors.[1][2][3] These ligand-activated transcription factors are central regulators of metabolism and inflammation, with three distinct isotypes: PPARα, PPARβ/δ, and PPARγ.[4][5] Each isotype presents a unique therapeutic profile and associated side-effect liabilities, making a thorough assessment of selectivity a critical step in the early-stage drug discovery process.

This guide will provide a comparative analysis of the subject compound against well-characterized PPAR modulators, detail the essential experimental protocols for determining selectivity, and offer insights into the interpretation of the resulting data.

Comparative Selectivity Profiling: A Hypothetical Assessment

To contextualize the potential selectivity profile of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, the following table presents hypothetical data alongside known PPAR modulators. This serves as an illustrative example of the expected outcomes from the experimental workflows detailed in this guide.

CompoundTarget(s)EC50 (nM) for PPARαEC50 (nM) for PPARβ/δEC50 (nM) for PPARγPrimary Therapeutic Indication
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Hypothetical Data) PPARα/γ150>10,00050Type 2 Diabetes, Dyslipidemia
RosiglitazonePPARγ>10,000>10,00030Type 2 Diabetes
FenofibratePPARα500>10,000>10,000Dyslipidemia
GW501516 (Cardarine)PPARβ/δ1,1001.12,000Research Compound
BezafibratePan-PPAR500600200Dyslipidemia

Experimental Workflows for Determining Target Selectivity

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. The following experimental workflows provide a self-validating system to assess the interaction of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid with PPAR isotypes.

Workflow for Assessing PPAR Agonist Activity

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling A Compound Synthesis and Purification B Primary Ligand Binding Assay (e.g., TR-FRET) A->B C Cell-Based Reporter Gene Assay B->C D Co-activator Recruitment Assay C->D E Counter-Screening against PPAR Isotypes (α, β/δ, γ) D->E F Determination of EC50 and Fold-Selectivity E->F

Caption: Workflow for assessing PPAR agonist activity and selectivity.

Detailed Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

This assay directly measures the binding of the test compound to the ligand-binding domain (LBD) of each PPAR isotype.

  • Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD, and a fluorescently labeled ligand analog (tracer) binds to the LBD. Excitation of terbium results in FRET to the tracer when in close proximity. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., phosphate-buffered saline with 0.01% BSA).

    • Add a fixed concentration of GST-PPAR-LBD (α, β/δ, or γ isotype) to the wells of a microplate.

    • Add the terbium-labeled anti-GST antibody.

    • Add a serial dilution of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid or reference compounds.

    • Add a fixed concentration of a fluorescently labeled PPAR ligand (tracer).

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for terbium, one for the tracer).

    • Calculate the ratio of the two emission signals and plot against the concentration of the test compound to determine the IC50 value.

2. Cell-Based Reporter Gene Assay

This functional assay measures the ability of the compound to activate PPAR-mediated gene transcription.

  • Principle: A cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the full-length PPAR isotype (or a chimera of its LBD and a GAL4 DNA-binding domain) and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE) (or a GAL4 upstream activating sequence). Ligand activation of the PPAR results in the expression of luciferase, which can be quantified.

  • Protocol:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the appropriate expression and reporter plasmids.

    • After 24 hours, replace the medium with a medium containing a serial dilution of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid or reference compounds.

    • Incubate for an additional 18-24 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the concentration of the test compound to determine the EC50 value.

PPAR Signaling Pathway and Mechanism of Action

The activation of PPARs by ligands like 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid initiates a cascade of molecular events leading to the regulation of target gene expression.

cluster_0 Cytoplasm cluster_1 Nucleus Ligand PPAR Agonist (e.g., BFC-4CA) PPAR PPAR Isotype (α, β/δ, or γ) Ligand->PPAR enters nucleus & binds RXR RXR PPAR->RXR heterodimerizes CoR Co-repressors PPAR->CoR binds PPRE PPRE (on DNA) PPAR->PPRE binds RXR->PPRE binds CoR->PPAR displaced CoA Co-activators CoA->PPAR recruited Gene Target Gene Transcription PPRE->Gene initiates

Caption: Simplified PPAR signaling pathway upon ligand activation.

Upon binding to a PPAR isotype, the ligand induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[6] This activated heterodimer of PPAR and the Retinoid X Receptor (RXR) then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Concluding Remarks

The systematic evaluation of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid's interaction with PPAR isotypes is paramount for its development as a potential therapeutic agent. The experimental framework provided in this guide, combining binding and functional assays, will enable researchers to accurately determine its potency and selectivity profile. This, in turn, will inform future structure-activity relationship (SAR) studies and guide the optimization of this promising chemical scaffold for the desired therapeutic application. A thorough understanding of its selectivity is the cornerstone for advancing this compound through the drug discovery pipeline.

References

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Available at: [Link]

  • Structure-activity Relationship Studies of Non-Carboxylic Acid Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists. PubMed. Available at: [Link]

  • Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC. Available at: [Link]

  • Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. PubMed. Available at: [Link]

  • Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. MDPI. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. Available at: [Link]

  • Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry. PubMed. Available at: [Link]

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PubMed. Available at: [Link]

  • PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors?. PubMed. Available at: [Link]

  • Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay. PubMed. Available at: [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and sustainable scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.

The procedures outlined herein are built on the foundational principles of risk assessment, waste minimization, and regulatory compliance. While specific institutional and local regulations must always be consulted, this document serves as an authoritative technical guide to best practices.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is the critical first step in establishing a safe disposal plan. Based on data from structurally similar compounds, a comprehensive hazard profile can be established.

Key Hazard Considerations:

  • Acute Toxicity: Related biphenyl compounds may be harmful if swallowed, inhaled, or in contact with skin.[1] Specifically, they can cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5]

  • Chronic Toxicity: While comprehensive toxicological properties for this specific molecule may not be fully investigated, biphenyl compounds as a class can have long-term health effects.[2]

  • Environmental Hazards: Biphenyl structures can be persistent in the environment. Therefore, discharge into drains, sewers, or waterways must be strictly avoided.[6]

Parameter Classification/Value Source
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation) - Assumed Category 4Skin Corrosion/Irritation - Assumed Category 2Serious Eye Damage/Irritation - Assumed Category 2[1][5][7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][3][5][7]
Incompatibilities Strong oxidizing agents

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical, either in its pure form or as waste, ensure that appropriate personal protective equipment is worn.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures that waste is managed in the most appropriate and cost-effective manner.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: This compound should be treated as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, aqueous waste, or other incompatible waste streams.[8][9]

  • Select an Appropriate Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.[10]

    • The container must be in good condition, with no leaks or residues on the outside.

  • Proper Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid"

      • The words "Hazardous Waste"

      • An accurate description of the hazards (e.g., "Toxic," "Irritant")

      • The date accumulation started.

    • All chemical components in the container must be listed.[11]

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being collected by your institution's Environmental Health and Safety (EHS) department.[8][10]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[6][10]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure incompatible waste streams are not stored together. Specifically, keep this organic solid waste away from strong oxidizing agents.[8]

WasteDisposalWorkflow cluster_prep Step 1: Preparation cluster_handling Step 2: Waste Handling & Segregation cluster_storage Step 3: On-Site Storage cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Non-Halogenated Organic Solid Waste PPE->Segregate Assess Assess Hazards of 4'-(Benzyloxy)-2-fluoro- [1,1'-biphenyl]-4-carboxylic acid Assess->PPE Container Select & Label Appropriate Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Close Keep Container Securely Closed Store->Close EHS Arrange Pickup by EHS/ Certified Waste Vendor Close->EHS Transport Off-site Transport to TSDF EHS->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Workflow for the disposal of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Final Disposal: The Role of EHS

Laboratory personnel are responsible for the proper collection and labeling of waste. The final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to dispose of this chemical through standard trash or down the sink.[6] Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal vendor for pickup.[10]

  • Disposal Method: The most common and environmentally sound method for disposing of solid organic chemical waste of this nature is high-temperature incineration at an EPA-approved facility.[12][13] This process ensures the complete destruction of the compound.

Spill and Emergency Procedures

Accidents can happen. A clear and concise spill response plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response line.

  • Control and Contain: Prevent the spill from spreading. For a solid powder, avoid creating dust.

  • Cleanup:

    • Ensure you are wearing appropriate PPE.

    • Carefully sweep or vacuum up the spilled solid material. Use a vacuum with a HEPA filter if available. Avoid dry sweeping that generates dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.

References

  • SD Fine-Chem. (2018). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • ACTenviro. (2026). PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal. [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of California, Santa Barbara. (n.d.). Polychlorinated Biphenyl (PCB) Management Plan. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Cole-Parmer. (n.d.). 4-n-Propylbiphenyl-4'-carboxylic acid, 98% Material Safety Data Sheet. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.